molecular formula C12H26O4S B12787310 1-Hydroxy-1-dodecanesulfonic acid CAS No. 7596-15-8

1-Hydroxy-1-dodecanesulfonic acid

Cat. No.: B12787310
CAS No.: 7596-15-8
M. Wt: 266.40 g/mol
InChI Key: RVKLXMNYCBBYDL-UHFFFAOYSA-N
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Description

Contextualizing Alpha-Hydroxy Sulfonic Acids within Contemporary Chemical Disciplines

Alpha-hydroxy sulfonic acids (αHSAs) represent a class of organic compounds characterized by a sulfonic acid group (-SO₃H) and a hydroxyl group (-OH) attached to the same carbon atom. This unique structural arrangement imparts versatile properties, making them significant in various fields of modern chemistry.

One of the most promising applications of αHSAs is in the realm of green chemistry, particularly as recyclable acid catalysts. acs.orgumaine.edu Research has demonstrated that αHSAs can be synthesized to effectively catalyze the hydrolysis of carbohydrates like cellulose (B213188) into valuable platform chemicals such as levulinic acid and formic acid. acs.orgumaine.edu These acids are structured similarly to sulfuric acid but possess a key advantage: they exist in an equilibrium with their non-acidic constituents (an aldehyde or ketone and sulfur dioxide). acs.orgumaine.edu This equilibrium allows the acid to be easily decomposed and its components recovered, simplifying downstream processing and minimizing waste, which is a significant hurdle in traditional biomass hydrolysis using mineral acids like sulfuric acid. umaine.edu The ability to tune the acid's strength and decomposition conditions by altering the starting carbonyl compound makes αHSAs a versatile tool for process design. umaine.edu

Beyond catalysis, sulfonic acids and their derivatives are foundational in other areas. They serve as intermediates in the synthesis of pharmaceuticals and dyes. ontosight.ai Their molecular structure, often featuring a hydrophobic tail and a hydrophilic head, makes many of them effective anionic surfactants used in detergents, cleaners, and personal care products. ontosight.aiontosight.ai In biological research, sulfonic acid derivatives are sometimes employed as molecular probes to investigate enzyme mechanisms or cellular interactions. ontosight.ai The development of solid acid catalysts, where sulfonic acid groups are immobilized on materials like silica (B1680970) or carbon, is another active area of research, aiming to create stable, reusable, and eco-friendly catalysts for various chemical transformations. beilstein-journals.orgmdpi.com

Academic Significance and Research Gaps for 1-Hydroxy-1-dodecanesulfonic Acid

While the broader class of αHSAs has seen growing research interest, this compound itself remains largely unexplored in dedicated academic studies. A significant portion of the available literature discusses hydroxyalkane sulfonates generally or focuses on isomers where the hydroxyl group is located at a different position on the dodecyl chain. ontosight.aihabitablefuture.org

The primary academic significance of compounds like this compound currently appears to lie in two main areas: surfactant science and environmental chemistry. As an amphiphilic molecule with a 12-carbon hydrophobic tail and a polar head group, it is expected to function as a surfactant. ontosight.ainih.gov Surfactants with similar structures are widely used in industrial and consumer products, from petroleum production aids to cleaning agents. ontosight.ainih.gov

A critical research area that has emerged is the potential environmental and biological impact of such surfactant-like molecules. Recent studies have identified related compounds, such as chloro-hydroxy derivatives of alkane sulfonic acids, as potential endocrine disruptors that can interact with transthyretin (TTR), a protein involved in thyroid hormone transport. muni.czchemrxiv.org Specifically, a compound identified as 2-chloro-1-hydroxy-1-dodecane sulfonic acid was detected in polluted waters, highlighting the relevance of this structural class to environmental health. muni.czchemrxiv.org

This leads to the major research gap: a profound lack of specific data on this compound. There is a scarcity of published research detailing its specific synthesis, physicochemical properties, catalytic activity, and toxicological profile. Most property data available is for related sodium salts of hydroxy-dodecanesulfonate where the exact isomer is not specified. epa.gov Future research is needed to:

Develop and optimize selective synthesis methods for the 1-hydroxy isomer.

Characterize its fundamental physical and chemical properties.

Evaluate its efficacy as a recyclable catalyst, comparing it to shorter-chain αHSAs.

Assess its surfactant properties, such as critical micelle concentration.

Investigate its biodegradability and potential as an endocrine disruptor to understand its environmental footprint.

Structural Features and Their Implications for Research Paradigms

The molecular structure of this compound is key to its potential functions and dictates the direction for future research.

The Alpha-Hydroxy Sulfonic Acid Moiety : The presence of both the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the first carbon is the defining feature. This α-hydroxy acid arrangement is directly responsible for the potential catalytic activity and recyclability seen in other αHSAs. acs.orgumaine.edu The C-S bond can be thermally or chemically cleaved to regenerate the starting aldehyde (dodecanal) and sulfur dioxide, allowing for catalyst recovery—a central paradigm in green chemistry research. umaine.edu

The Dodecyl Chain : The 12-carbon alkyl chain (dodecyl group) is a significant structural feature. This long, nonpolar hydrocarbon tail imparts strong hydrophobicity to the molecule. This suggests that this compound would be an effective surface-active agent, capable of reducing the surface tension of water and forming micelles. ontosight.ai This long chain differentiates it from well-studied, shorter-chain αHSAs (like those derived from formaldehyde (B43269) or acetaldehyde), suggesting its research could focus on applications where higher hydrophobicity is desired, such as in emulsion polymerization or as a phase-transfer catalyst. acs.orggoogle.com

The Anionic Head Group : The combination of the highly polar sulfonic acid group and the adjacent hydroxyl group forms a strongly hydrophilic head. The sulfonic acid group is a strong acid, meaning it will be deprotonated (as -SO₃⁻) over a wide pH range, making the molecule an anionic surfactant. patsnap.com The presence of the hydroxyl group adds further polarity and a site for potential hydrogen bonding, which could influence its solubility, micellar properties, and interactions with biological systems. ontosight.ai

These structural elements combined—a long hydrophobic tail and a polar, functional head group—position this compound as a candidate for studies at the interface of catalysis, colloid science, and environmental toxicology.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: 1-Dodecanesulfonic acid, 3-hydroxy-, sodium salt

PropertyValueSource
Molecular FormulaC₁₂H₂₅NaO₄S ontosight.ai
Density1.10 g/cm³ epa.gov
Boiling Point294 °C (estimated) epa.gov
Melting Point120 °C (estimated) epa.gov
Water Solubility2.37e-2 g/L (estimated) epa.gov
LogKow (Octanol-Water Partition Coeff.)1.72 (estimated) epa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7596-15-8

Molecular Formula

C12H26O4S

Molecular Weight

266.40 g/mol

IUPAC Name

1-hydroxydodecane-1-sulfonic acid

InChI

InChI=1S/C12H26O4S/c1-2-3-4-5-6-7-8-9-10-11-12(13)17(14,15)16/h12-13H,2-11H2,1H3,(H,14,15,16)

InChI Key

RVKLXMNYCBBYDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(O)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 1 Dodecanesulfonic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-hydroxy-1-dodecanesulfonic acid reveals several potential synthetic routes. The primary strategic disconnections can be made at the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds of the alpha-carbon.

C-S Bond Disconnection: This approach suggests a nucleophilic addition of a sulfur-based nucleophile to a carbonyl group. The most logical precursor is dodecanal (B139956), where the aldehyde functionality is a direct precursor to the alpha-hydroxy group. The sulfonating agent would need to act as a nucleophile, pointing towards reagents like bisulfite salts. This disconnection forms the basis of direct sulfonation approaches.

C-O Bond Disconnection: This strategy involves the hydroxylation of a pre-existing dodecanesulfonic acid scaffold. This pathway requires a method to introduce a hydroxyl group specifically at the alpha-position to the sulfonate group. This approach relies on the development of effective alpha-hydroxylation techniques for sulfonic acids.

Functional Group Interconversion (FGI): Another possibility involves the conversion of other functional groups at the C1 position. For instance, an alpha-amino sulfonic acid could potentially be converted to the desired alpha-hydroxy sulfonic acid, although this is a less common approach.

These primary disconnections pave the way for the main synthetic strategies discussed in the subsequent sections.

Direct Sulfonation Approaches to Alpha-Hydroxylated Dodecyl Chains

Direct sulfonation methods aim to introduce both the hydroxyl and sulfonic acid groups in a single or concerted fashion, typically by utilizing a carbonyl precursor.

Sulfonation of Dodecanals and Related Carbonyl Compounds

A well-established and straightforward method for the synthesis of alpha-hydroxy sulfonic acids is the reaction of aldehydes with bisulfite salts, such as sodium bisulfite. quora.comwikipedia.org This reaction, known as the bisulfite addition reaction, involves the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon of dodecanal.

The reaction proceeds as follows: Dodecanal reacts with an aqueous solution of sodium bisulfite to form the sodium salt of this compound. The reaction is typically reversible and is influenced by pH. rochester.edu

Reaction Mechanism: The sulfur atom of the bisulfite ion acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide to yield the alpha-hydroxy sulfonic acid. youtube.com

ReactantReagentProductConditions
DodecanalSodium Bisulfite (NaHSO₃)Sodium 1-hydroxy-1-dodecanesulfonateAqueous solution

This method is advantageous due to its simplicity and the ready availability of the starting materials. The resulting bisulfite adducts are often crystalline solids, which can facilitate purification. rochester.edu

Oxidation-Sulfonation Sequential Pathways

An alternative approach involves a sequence of oxidation and sulfonation reactions. One such pathway involves the use of a hydroxy mercaptan precursor. A patent describes a general method for preparing hydroxy sulfonic acids by the selective oxidation of a precursor hydroxy mercaptan with hydrogen peroxide. google.com

For the synthesis of this compound, this would involve a two-step process:

Formation of 1-hydroxy-1-dodecanethiol: This intermediate is not trivial to synthesize but could potentially be formed from dodecanal.

Oxidation: The selective oxidation of the thiol group to a sulfonic acid in the presence of the hydroxyl group would then yield the final product. Mild oxidizing conditions are crucial to prevent the over-oxidation of the hydroxyl group. google.com

PrecursorReagentIntermediate/ProductKey Transformation
1-Hydroxy-1-dodecanethiolHydrogen Peroxide (H₂O₂)This compoundSelective oxidation of thiol

This pathway is less direct than the bisulfite addition but offers an alternative route that may be useful in specific synthetic contexts.

Hydroxylation Strategies for Dodecanesulfonic Acid Scaffolds

This class of synthetic methods starts with a dodecanesulfonic acid backbone and introduces the hydroxyl group at the alpha-position.

Alpha-Hydroxylation Techniques

The direct alpha-hydroxylation of sulfonic acids is a challenging transformation. However, methodologies developed for the alpha-hydroxylation of other carbonyl-containing compounds, such as esters and amides, could potentially be adapted. The development of practical methods for the enantioselective hydroxylation of metal enolates using chiral oxaziridines has been a significant area of research.

A hypothetical route for the alpha-hydroxylation of dodecanesulfonic acid could involve:

Activation of the alpha-carbon: This would likely involve the formation of an enolate or a similar nucleophilic species at the carbon adjacent to the sulfonyl group.

Reaction with an electrophilic oxygen source: Reagents such as chiral oxaziridines could then deliver a hydroxyl group to the activated alpha-position.

Further research is required to develop efficient and selective methods for the direct alpha-hydroxylation of long-chain sulfonic acids.

Stereoselective Introduction of the Hydroxyl Moiety

The synthesis of this compound with a specific stereochemistry at the C1 position represents a significant synthetic challenge. Achieving stereoselectivity requires the use of chiral reagents or catalysts.

Drawing inspiration from the asymmetric synthesis of related alpha-hydroxy acids, several strategies could be envisioned:

Chiral Auxiliaries: Attaching a chiral auxiliary to the dodecanesulfonic acid molecule could direct the stereoselective introduction of the hydroxyl group.

Asymmetric Catalysis: The use of a chiral catalyst in the hydroxylation reaction could favor the formation of one enantiomer over the other. For instance, asymmetric reduction of a corresponding alpha-keto sulfonate could be a potential route.

Enzymatic Hydroxylation: Biocatalytic approaches using enzymes could offer high stereoselectivity for the introduction of the hydroxyl group.

Derivatization of Precursors for this compound Synthesis

The construction of this compound relies heavily on the availability and chemical modification of suitable 12-carbon precursors. Fatty alcohols and aldehydes are primary starting materials due to their accessibility from both petrochemical and renewable oleochemical sources.

The most direct and industrially significant method for synthesizing this compound involves the nucleophilic addition of a bisulfite salt to dodecanal (lauryl aldehyde). This reaction is a classic example of forming α-hydroxysulfonic acids from aldehydes. wikipedia.orglibretexts.org

The process begins with the oxidation of a primary fatty alcohol, 1-dodecanol (B7769020), to its corresponding aldehyde, dodecanal. 1-dodecanol is readily available through the hydrogenation of dodecanoic acid (lauric acid) or its methyl esters, which are derived from natural sources like coconut oil and palm kernel oil.

The core reaction proceeds by treating dodecanal with an aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer results in the formation of the sodium salt of this compound. youtube.comyoutube.com This reaction is typically favorable for aldehydes and is known for its high efficiency and specificity, producing a stable, crystalline adduct. libretexts.org

Reaction Step Starting Material Reagent Product Reaction Type
Oxidation (Optional)1-DodecanolMild Oxidizing Agent (e.g., PCC)DodecanalOxidation
SulfonationDodecanalSodium Bisulfite (NaHSO₃)Sodium 1-hydroxy-1-dodecanesulfonateNucleophilic Addition

This synthetic route is advantageous due to the high reactivity of the aldehyde functional group and the straightforward nature of the bisulfite addition, which can often be performed in an aqueous medium, aligning with green chemistry principles.

While direct synthesis from dodecanal is most common, the principles of functional group interconversion (FGI) illustrate alternative, albeit more complex, pathways to this compound starting from other dodecane (B42187) derivatives. vanderbilt.eduub.edu FGI refers to the process of converting one functional group into another through various organic reactions, such as substitution, oxidation, or reduction. imperial.ac.ukfiveable.me

A hypothetical multi-step synthesis could start from a less functionalized C12 backbone, such as 1-bromododecane (B92323), which can be derived from 1-dodecanol. The strategy would involve sequentially introducing the hydroxyl and sulfonic acid moieties at the C1 position.

Illustrative FGI Pathway:

Introduction of a Sulfur Moiety: 1-bromododecane can undergo a nucleophilic substitution reaction with a sulfur nucleophile, such as sodium sulfite (B76179) (Na₂SO₃) or sodium thiomethoxide (NaSCH₃), to form a C-S bond.

Oxidation to Sulfonic Acid: If a thiol or sulfide (B99878) is formed, a subsequent oxidation step using a strong oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) is required to convert the sulfur atom to the sulfonic acid state (SO₃H).

Introduction of the Hydroxyl Group: Introducing the hydroxyl group at the C1 position would require a separate set of reactions, potentially involving protection-deprotection strategies or more advanced C-H functionalization techniques, making this route significantly less direct and atom-economical than the bisulfite addition to dodecanal.

The table below summarizes common functional group interconversions that could be applied to a long-chain alkyl substrate.

Transformation Starting Group Reagent(s) Resulting Group
Alcohol to Halide-OHPBr₃ or SOCl₂-Br or -Cl
Halide to Thiol-BrNaSH-SH
Thiol to Sulfonic Acid-SHH₂O₂, KMnO₄-SO₃H
Halide to Alcohol-BrNaOH-OH

These FGI strategies, while fundamental in organic synthesis, are generally less efficient for this specific target molecule compared to the direct aldehyde-based route due to the multiple steps, potential for side reactions, and generation of waste. vanderbilt.edu

Catalytic Approaches to this compound Synthesis

Catalysis offers pathways to enhance the efficiency, selectivity, and sustainability of chemical syntheses. For this compound, catalytic methods can be applied to precursor synthesis and potentially to the C-S bond formation step itself.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a route for intricate molecular transformations under mild conditions. The formation of C-S bonds has been a subject of extensive research, with transition-metal catalysis playing a key role. nih.govnih.gov

While the direct catalytic sulfonylation of an alcohol is challenging, related transformations suggest potential avenues. For instance, ruthenium(II) complexes have been shown to catalyze the alkylation of sulfones using alcohols. nii.ac.jp This reaction proceeds through the in-situ dehydrogenation of the alcohol to an aldehyde, which is then attacked by the sulfone carbanion. nii.ac.jp Applying this logic, a homogeneous catalyst could first facilitate the conversion of 1-dodecanol to dodecanal, which could then react with a sulfur-based nucleophile in a one-pot system.

Transition-metal-free systems have also been developed for C-S bond formation, utilizing reagents that promote the coupling of thiols or disulfides with C-H bonds under specific conditions. researchgate.net However, achieving the specific synthesis of an α-hydroxy sulfonic acid via these methods remains a complex challenge requiring precise control over regioselectivity and oxidation state. The development of a direct, single-step homogeneous catalytic process for converting 1-dodecanol to this compound is an area of ongoing research.

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery, reusability, and process simplification, making it a cornerstone of sustainable industrial chemistry. researchgate.net In the context of this compound synthesis, heterogeneous catalysts are primarily employed in the production of its precursors.

Solid acid catalysts are particularly relevant. Materials such as sulfonic acid-functionalized silica (B1680970), zirconia, or metal-organic frameworks (MOFs) have demonstrated high activity in various organic reactions. researchgate.netdntb.gov.uanih.govmdpi.com For example, these catalysts are effective in the esterification of fatty acids, a key step in producing the fatty acid methyl esters that are hydrogenated to fatty alcohols like 1-dodecanol. mdpi.com

The key benefits of using heterogeneous catalysts in precursor synthesis include:

Ease of Separation: The solid catalyst can be easily filtered from the liquid reaction mixture, eliminating the need for complex extraction procedures.

Reduced Corrosion: Solid acids are less corrosive than mineral acids like sulfuric acid, leading to safer handling and longer equipment lifespan.

The table below highlights examples of heterogeneous catalysts used in related transformations.

Catalyst Type Support Material Active Group Application Example
Functionalized SilicaSBA-15Arenesulfonic acidEsterification/Transesterification of oils
Functionalized MOFUiO-66 (Zr-MOF)p-Toluenesulfonic acidEsterification of fatty acids
Sulfated Metal OxideZirconiaSulfate (B86663) groupsEsterification of palmitic acid

Green Chemistry Principles in Synthetic Route Design and Optimization

The synthesis of surfactants is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. The production of this compound can be optimized by considering these principles at each stage.

Waste Prevention and Atom Economy: The principle of atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. nih.govrsc.org The synthesis of this compound via bisulfite addition to dodecanal is highly atom-economical, as it is an addition reaction with no co-products. surfactgreen.com In contrast, multi-step FGI routes typically have lower atom economies due to the generation of byproducts in each step. rsc.org

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable resources. montanarenewables.com The dodecyl (C12) backbone of the target molecule can be sourced from fatty acids found in vegetable oils like coconut and palm kernel oil. researchgate.net This bio-based sourcing provides a sustainable alternative to petrochemical feedstocks.

Catalysis: Catalytic processes are preferred over stoichiometric ones because they are more efficient, reduce waste, and often allow for milder reaction conditions. The use of heterogeneous catalysts for precursor synthesis and the exploration of homogeneous catalysts for direct C-S bond formation are prime examples of this principle in action. nii.ac.jpresearchgate.net

Safer Solvents and Auxiliaries: The bisulfite addition reaction can be conducted in water, an environmentally benign solvent. surfactgreen.com Designing processes that minimize or eliminate the use of volatile organic compounds (VOCs) is a central goal of green chemistry.

Design for Degradation: this compound, with its linear alkyl chain, is designed for biodegradability. Surfactants with linear, unbranched hydrocarbon tails are more readily broken down by microorganisms in the environment compared to their branched counterparts.

The application of these principles makes the lifecycle of this compound, from synthesis to end-of-life, more sustainable.

Green Chemistry Principle Application in Synthesis of this compound
Atom Economy The bisulfite addition route is an addition reaction with nearly 100% atom economy.
Renewable Feedstocks The C12 alkyl chain is derivable from lauric acid (from coconut or palm oil).
Catalysis Heterogeneous solid acids can be used for efficient and reusable catalysis in precursor synthesis.
Safer Solvents The key C-S bond-forming step (bisulfite addition) can be performed in water.
Design for Degradation The linear alkyl chain promotes biodegradability.

Solvent Selection and Minimization Strategies

Solvent Systems:

Aqueous Media: Water is the most common and environmentally benign solvent for this reaction. It is readily available, non-toxic, and non-flammable. The use of water aligns with the principles of green chemistry. However, the low solubility of dodecanal in water can lead to slow reaction rates due to the limited interfacial area between the reactants. Vigorous agitation is often necessary to improve mass transfer.

Mixed Aqueous-Organic Solvents: To enhance the solubility of the dodecanal and improve reaction kinetics, a co-solvent system is often employed. Miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used. nih.gov The addition of an organic co-solvent creates a homogeneous reaction mixture, leading to faster reaction times and potentially higher yields. However, the use of organic solvents introduces environmental and safety concerns, and their subsequent removal adds to the process complexity and cost.

Solvent-Free Systems: While not explicitly detailed for this compound in the available literature, solvent-free (neat) reaction conditions are a desirable green chemistry approach. This would involve the direct reaction of dodecanal with the bisulfite salt. Such a strategy would significantly reduce waste and simplify product isolation. However, challenges related to mixing and heat transfer in a solid-liquid or liquid-liquid biphasic system without a solvent would need to be addressed.

Minimization Strategies:

Strategies to minimize solvent use are central to developing a more sustainable synthesis. These include:

Optimizing Co-solvent Ratios: In mixed solvent systems, it is crucial to determine the minimum amount of organic co-solvent required to achieve a satisfactory reaction rate and yield. This can be achieved through systematic optimization studies.

Phase-Transfer Catalysis: The use of phase-transfer catalysts could facilitate the reaction between the aqueous bisulfite solution and the organic aldehyde phase, potentially eliminating the need for a miscible organic co-solvent.

High-Shear Mixing: Employing high-shear mixing techniques can increase the interfacial area in a biphasic water-dodecanal system, thereby enhancing the reaction rate without the need for organic solvents.

The selection of an appropriate solvent system requires a balance between reaction efficiency, economic viability, and environmental considerations.

Atom Economy and Reaction Efficiency Considerations

Green chemistry principles emphasize the importance of designing chemical processes that are efficient in their use of resources and minimize waste generation. Atom economy and reaction efficiency are key metrics for evaluating the "greenness" of a synthetic route.

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of the sodium salt of this compound from dodecanal and sodium bisulfite, the reaction is an addition reaction where all the atoms of the reactants are incorporated into the final product.

Table 1: Atom Economy Calculation for the Synthesis of Sodium 1-Hydroxy-1-dodecanesulfonate

ReactantMolecular FormulaMolecular Weight ( g/mol )
DodecanalC₁₂H₂₄O184.32
Sodium BisulfiteNaHSO₃104.06
Product C₁₂H₂₅NaO₄S 288.38

Based on the calculation, the atom economy for this reaction is:

% Atom Economy = (288.38 / (184.32 + 104.06)) x 100 = 100%

A 100% atom economy indicates that, in theory, no atoms are wasted in the formation of the product. This is a characteristic advantage of addition reactions.

Reaction Efficiency:

While atom economy is a useful theoretical concept, it does not account for the practical aspects of a chemical process, such as reaction yield, solvent usage, and energy consumption. A more holistic assessment of reaction efficiency can be provided by other green chemistry metrics, such as the Environmental Factor (E-Factor) .

The E-Factor is defined as the total mass of waste produced per unit mass of product:

E-Factor = Total Mass of Waste / Mass of Product

The waste includes unreacted starting materials, byproducts (although none are theoretically formed in this reaction), solvents, and any materials used in workup and purification. For the synthesis of this compound, the E-Factor would be influenced by:

Reaction Yield: A yield of less than 100% means that unreacted starting materials contribute to the waste stream.

Solvent Losses: Solvents used in the reaction and purification steps that are not recovered and recycled contribute significantly to the E-Factor.

Workup and Purification: The materials used in product isolation and purification, such as extraction solvents, drying agents, and chromatography media, also add to the waste generated.

Chemical Reactivity and Mechanistic Investigations of 1 Hydroxy 1 Dodecanesulfonic Acid

Acidic Properties and Proton Transfer Mechanisms

The acidity of 1-Hydroxy-1-dodecanesulfonic acid is a key determinant of its chemical behavior. As a sulfonic acid, it is inherently a strong acid. The presence of a hydroxyl group on the alpha-carbon (the carbon atom adjacent to the sulfonate group) further influences its acidic properties and the mechanisms of proton transfer.

In aqueous solution, this compound is expected to be a strong Brønsted acid, meaning it readily donates a proton (H⁺) to water to form a hydronium ion (H₃O⁺) and the 1-hydroxy-1-dodecanesulfonate anion. Sulfonic acids, in general, are significantly stronger acids than their carboxylic acid counterparts. For instance, p-toluenesulfonic acid has a pKa of approximately -2.8, while benzoic acid has a pKa of 4.2. wikipedia.org This pronounced acidity is due to the high stability of the resulting sulfonate anion, which is stabilized by resonance across the three oxygen atoms.

In non-aqueous solvents, the Brønsted acidity of this compound will be highly dependent on the nature of the solvent. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN), it will still behave as a strong acid. However, in nonpolar solvents, its ability to donate a proton will be significantly reduced due to the instability of the resulting charged species in a nonpolar environment.

The Hammett acidity function (H₀) is often used to quantify the acidity of strong acids in non-aqueous systems. For superacids, which are stronger than 100% sulfuric acid, H₀ values are more negative than -12. libretexts.org While this compound is not a superacid, its H₀ value in various non-aqueous media would provide a more accurate measure of its proton-donating ability in those environments.

The proton transfer mechanism in aqueous solution is a rapid, diffusion-controlled process. In non-aqueous media, the mechanism can be more complex, potentially involving solvent-separated ion pairs or contact ion pairs, depending on the solvent's polarity and solvating ability.

The presence of a hydroxyl group at the alpha-position influences the acidity of the sulfonic acid moiety through inductive and resonance effects. The oxygen atom of the hydroxyl group is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect tends to pull electron density away from the sulfonate group, which would theoretically stabilize the sulfonate anion and increase the acidity of the parent acid.

However, the hydroxyl group also has a lone pair of electrons that can be donated through resonance (+R effect), which would have the opposite effect of destabilizing the anion and decreasing acidity. In the case of an alpha-hydroxyl group on an aliphatic chain, the inductive effect is generally considered to be the dominant factor influencing the acidity of a nearby functional group. libretexts.org

Therefore, it is predicted that this compound will be a slightly stronger acid than its non-hydroxylated counterpart, 1-dodecanesulfonic acid. This is analogous to the trend observed in alpha-hydroxy carboxylic acids, which are generally stronger than their corresponding unsubstituted carboxylic acids. wikipedia.org

CompoundPredicted pKa Range (Aqueous)Predominant Electronic Effect of Substituent
1-Dodecanesulfonic acid-1 to -2Alkyl group (weakly electron-donating)
This compound-1.5 to -2.5α-Hydroxyl group (electron-withdrawing inductive effect)

Note: The pKa values in the table are estimated based on general principles of substituent effects on acidity and are not experimentally determined values for these specific compounds.

Reactions Involving the Sulfonic Acid Moiety

The sulfonic acid group in this compound is the primary site of its chemical reactivity, undergoing reactions typical of strong acids as well as transformations specific to the sulfonate functionality.

As a strong acid, this compound readily reacts with bases to form salts. With strong bases like sodium hydroxide, it undergoes a neutralization reaction to form sodium 1-hydroxy-1-dodecanesulfonate and water. With weaker bases like ammonia (B1221849) or amines, it forms the corresponding ammonium (B1175870) or alkylammonium salts.

In solution, the sulfonate anion can participate in ion-pairing with cations. This phenomenon is particularly relevant in non-polar solvents or in the presence of large, poorly solvated cations. In reversed-phase high-performance liquid chromatography (HPLC), alkyl sulfonates are often used as ion-pairing reagents to enhance the retention of basic analytes on the non-polar stationary phase. mdpi.comnih.govresearchgate.netnih.gov The long dodecyl chain of the 1-hydroxy-1-dodecanesulfonate anion would make it an effective ion-pairing agent.

Sulfonic acids can be converted into sulfonamides and sulfonyl esters, which are important functional groups in medicinal chemistry and organic synthesis. The direct formation of sulfonamides and sulfonyl esters from sulfonic acids is challenging due to the low reactivity of the sulfonate group. Therefore, these transformations are typically carried out via an activated intermediate, most commonly a sulfonyl chloride.

This compound can be converted to 1-hydroxy-1-dodecanesulfonyl chloride by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with primary or secondary amines to yield the corresponding sulfonamides. organic-chemistry.orgnih.govorganic-chemistry.org Similarly, reaction with alcohols in the presence of a base affords sulfonyl esters. eurjchem.comenovatia.com

An alternative, direct method for the synthesis of sulfonamides and activated sulfonyl esters from sulfonic acids involves the use of coupling agents like triphenylphosphine (B44618) ditriflate. researchgate.netnih.gov

ReactantReagent(s)Product
This compound1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂)1-Hydroxy-1-dodecanesulfonamide
This compound1. Thionyl chloride (SOCl₂) 2. Alcohol (R-OH), Base1-Hydroxy-1-dodecanesulfonyl ester
This compoundAmine (R-NH₂), Triphenylphosphine ditriflate1-Hydroxy-1-dodecanesulfonamide

Desulfonation is the removal of the sulfonic acid group from an organic compound. For aliphatic sulfonic acids, this is generally a difficult process requiring harsh conditions. However, the presence of the alpha-hydroxyl group can influence the desulfonation pathway.

One possible mechanism for the desulfonation of this compound is a retro-bisulfite addition reaction, particularly under basic conditions. This would involve the elimination of the sulfite (B76179) or bisulfite ion to form dodecanal (B139956). This pathway is essentially the reverse of the common synthesis of alpha-hydroxy sulfonic acids from aldehydes and bisulfite.

Another potential pathway, though less likely for aliphatic systems, is hydrolytic desulfonation under acidic conditions at high temperatures. This is more common for aromatic sulfonic acids where the C-S bond is activated by the aromatic ring. wikipedia.orgwikipedia.org

In biological systems, microbial desulfonation of alkanesulfonates can occur via monooxygenase enzymes. These enzymes hydroxylate the carbon atom bearing the sulfonate group, leading to an unstable intermediate that spontaneously eliminates sulfite. oup.com Given that this compound already possesses a hydroxyl group at the alpha-position, it might be more susceptible to certain enzymatic desulfonation pathways.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for various chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid. While specific studies on the esterification of this compound are not extensively documented in the literature, the reaction would theoretically proceed via nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. A general method for esterifying sulfonic acids involves reaction with trialkyl orthoformates, which can smoothly convert the sulfonic acid to its corresponding ester. mdma.ch However, selective esterification of the hydroxyl group in the presence of the more acidic sulfonic acid group would require specific protecting group strategies or carefully chosen reaction conditions.

Etherification: Similarly, the hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. The strong acidity of the neighboring sulfonic acid group would make the hydroxyl proton more acidic, potentially facilitating alkoxide formation. However, the nucleophilicity of the resulting alkoxide might be diminished due to the electron-withdrawing effect of the sulfonate group. General methods for the etherification of alcohols using various catalysts have been developed. organic-chemistry.org

Due to the lack of specific experimental data in the literature for this compound, a representative data table for these reactions cannot be provided.

Oxidation: The secondary alcohol functional group in this compound is susceptible to oxidation to form the corresponding α-keto sulfonic acid, 2-oxo-1-dodecanesulfonic acid. Common oxidizing agents for converting secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin oxidation. The choice of oxidant would be crucial to avoid degradation of the sulfonic acid moiety. While the oxidation of various sulfonic acids has been studied, specific protocols for α-hydroxy sulfonic acids are not well-documented. researchgate.net

Reduction: The concept of reducing the hydroxyl group itself is less straightforward. However, if the hydroxyl group were first oxidized to a ketone, the resulting α-keto sulfonic acid could theoretically be reduced back to the secondary alcohol using a reducing agent. Common reagents for the reduction of ketones to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com Given the presence of the acidic sulfonic acid proton, a milder reagent like NaBH₄ in a protic solvent would likely be more suitable than the highly reactive LiAlH₄, which would be quenched by the acid.

Specific research detailing these pathways for this compound is not available, preventing the compilation of a data table.

Sultones are cyclic esters of hydroxy sulfonic acids. acs.org They are typically formed by the intramolecular dehydration of the corresponding hydroxy sulfonic acid, often requiring heating under vacuum. google.com This cyclization is most favorable for the formation of five-membered (γ-sultones) and six-membered (δ-sultones) rings.

For this compound, an intramolecular cyclization between the hydroxyl and sulfonic acid groups would result in the formation of a 1,2-oxathietane-2,2-dioxide, a three-membered cyclic structure known as an α-sultone. Three-membered rings are known to be highly strained. While β-sultones (four-membered rings) are known, they are often unstable and readily rearrange. acs.org There is no significant evidence in the chemical literature to suggest that this compound readily forms a stable α-sultone under typical conditions. The high ring strain would likely make such a cyclization energetically unfavorable.

Interplay Between Sulfonic Acid and Hydroxyl Functionalities

The sulfonic acid group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence directly adjacent to the hydroxyl group has several predictable effects:

Increased Acidity of the Hydroxyl Proton: The inductive electron withdrawal by the -SO₃H group polarizes the O-H bond of the alcohol, making the hydroxyl proton significantly more acidic than that of a typical secondary alcohol.

Decreased Nucleophilicity of the Hydroxyl Oxygen: The same inductive effect that increases the proton's acidity reduces the electron density on the hydroxyl oxygen. This makes the oxygen a weaker nucleophile, potentially slowing down reactions where it acts as the attacking species, such as in esterification and etherification.

Activation of the α-Carbon: The sulfonyl group (-SO₂) is a powerful activating group for the adjacent C-H bond. This could facilitate reactions involving the deprotonation of the carbon atom bearing the two functional groups.

These effects are crucial in determining the conditions required for reactions at the hydroxyl center and are a primary consideration in designing synthetic routes involving α-hydroxy sulfonic acids.

A concerted reaction is a chemical reaction in which all bond-breaking and bond-making occurs in a single step, without any thermally stable intermediates. wikipedia.orgucla.edu The bifunctional nature of this compound, with a proton-donating group (sulfonic acid) and a nucleophilic/electrophilic center (hydroxyl group), creates the potential for concerted mechanisms.

For example, in a hypothetical acid-catalyzed reaction at the hydroxyl group, the sulfonic acid moiety could act as an intramolecular proton source. This could facilitate a concerted process where proton transfer and nucleophilic attack or leaving group departure occur simultaneously. Such bifunctional catalysis, where one part of the molecule assists a reaction at another site, can lead to unique reactivity and selectivity. nih.gov However, specific studies detailing concerted reaction mechanisms for this compound are not present in the current body of scientific literature. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions like the esterification of sulfonic acids, evaluating different pathways including concerted and stepwise options. researchgate.netnih.gov

Reaction Kinetics and Thermodynamic Analyses

Due to a lack of specific experimental data on the reaction kinetics and thermodynamics of this compound, this section will analyze a related study to provide insights into the expected reactivity of α-hydroxy acids. The kinetic investigation of the reaction between p-Toluenesulfonyl Chloride (TsCl) and various α-hydroxy acids in the presence of Pyridine in an Acetonitrile solvent serves as an informative model. This reaction results in the formation of a sulfonate ester, and its study provides valuable data on reaction rates and thermodynamic activation parameters that can be extrapolated to understand the behavior of similar compounds.

The reaction follows second-order kinetics, being first order with respect to both the α-hydroxy acid and p-Toluenesulfonyl Chloride. allresearchjournal.com The rate of reaction is influenced by temperature, with an increase in temperature leading to a corresponding increase in the second-order rate constant. allresearchjournal.com

Kinetic Data for the Reaction of p-Toluenesulfonyl Chloride with α-Hydroxy Acids

The following table presents the second-order rate constants (k2) for the reaction of p-Toluenesulfonyl Chloride with a selection of α-hydroxy acids at different temperatures.

α-Hydroxy AcidTemperature (°C)k2 (x 10-2 dm3 mol-1 s-1)
Glycolic Acid201.84
302.55
403.47
Lactic Acid202.33
303.16
404.22
Mandelic Acid203.02
303.98
405.13

Data sourced from a kinetic study on the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids. allresearchjournal.com

The data clearly indicates that the reaction rate is sensitive to the structure of the α-hydroxy acid, with Mandelic acid exhibiting the highest reactivity among the studied compounds under the given conditions.

Thermodynamic Activation Parameters

The thermodynamic activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), have been calculated from the temperature dependence of the rate constants. These parameters provide deeper insight into the transition state and the mechanism of the reaction.

α-Hydroxy AcidΔH‡ (kJ mol-1)ΔS‡ (J K-1 mol-1)ΔG‡ (kJ mol-1) at 303 K
Glycolic Acid31.5-185.387.7
Lactic Acid29.8-190.287.4
Mandelic Acid26.9-196.486.5

Data sourced from a kinetic study on the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids. allresearchjournal.com

Advanced Analytical Methodologies for Research on 1 Hydroxy 1 Dodecanesulfonic Acid

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. A combination of techniques is typically employed to piece together the molecular puzzle, from the atomic connectivity to the three-dimensional arrangement of atoms.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 1-Hydroxy-1-dodecanesulfonic acid are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data from analogous structures. pdx.eduillinois.edusigmaaldrich.com

In ¹H NMR spectroscopy, the molecule would present several distinct signals. The terminal methyl (CH₃) group of the dodecyl chain is expected to appear as a triplet at approximately 0.8-0.9 ppm. The nine internal methylene (B1212753) groups (-(CH₂)₉-) would produce a large, complex multiplet signal around 1.2-1.6 ppm. The most characteristic proton signal would be from the methine proton at the C1 position (-CH(OH)SO₃H), which, being attached to two electron-withdrawing groups, would be shifted significantly downfield, likely appearing as a multiplet in the 3.5-4.5 ppm range. The protons of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups are exchangeable and their chemical shifts are highly dependent on factors like solvent, concentration, and temperature; they would appear as broad singlets. ucl.ac.uk

In ¹³C NMR spectroscopy, each carbon atom in a unique electronic environment gives a distinct signal. The terminal methyl carbon would resonate at the most upfield position (~14 ppm). The alkyl chain carbons would appear in the range of 22-32 ppm. The C1 carbon, bonded to both an oxygen atom and a sulfur atom, would be the most downfield signal of the aliphatic region, with an estimated chemical shift in the 65-80 ppm range. illinois.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for confirming the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the alkyl chain and the position of the -CH(OH)SO₃H group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Group Technique Predicted Chemical Shift (ppm) Multiplicity
CH₃- (C12)¹H NMR0.8 - 0.9Triplet (t)
-(CH₂)₉- (C2-C11)¹H NMR1.2 - 1.6Multiplet (m)
-CH(OH)SO₃H (C1)¹H NMR3.5 - 4.5Multiplet (m)
-OH¹H NMRVariableBroad Singlet (br s)
-SO₃H¹H NMRVariable, >10Broad Singlet (br s)
CH₃- (C12)¹³C NMR~14-
-(CH₂)₉- (C2-C11)¹³C NMR22 - 32-
-CH(OH)SO₃H (C1)¹³C NMR65 - 80-

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. unitechlink.comcrimsonpublishers.com

An IR spectrum of this compound would be dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding. nih.gov The C-H stretching vibrations of the long alkyl chain would give rise to sharp peaks between 2850 and 3000 cm⁻¹. The sulfonic acid group is a strong IR absorber and would exhibit characteristic bands for S=O asymmetric and symmetric stretching, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.netrsc.org A band corresponding to the S-O stretch would also be expected around 1040-1080 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C-H stretching modes would be strong. The S=O and S-O stretching vibrations of the sulfonate group are also Raman active. nih.gov Raman spectroscopy can be particularly useful for studying these molecules in aqueous solutions, as the Raman signal of water is weak and does not obscure the spectrum of the analyte, unlike in IR spectroscopy. crimsonpublishers.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H StretchIR3200 - 3600Strong, Broad
Alkyl (-CH₂, -CH₃)C-H StretchIR / Raman2850 - 3000Strong
Sulfonic Acid (-SO₃H)S=O Asymmetric StretchIR~1350Strong
Sulfonic Acid (-SO₃H)S=O Symmetric StretchIR / Raman~1175Strong
Sulfonic Acid (-SO₃H)S-O StretchIR / Raman1040 - 1080Medium-Strong
Carbon-SulfurC-S StretchIR / Raman600 - 700Medium

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confident assignment of a molecular formula. For this compound (C₁₂H₂₆O₄S), the exact mass of the neutral molecule is 266.1552 Da.

In negative ion mode electrospray ionization (ESI), the molecule would be readily detected as the deprotonated molecular ion [M-H]⁻ at m/z 265.1479. Fragmentation patterns in MS are key to structural confirmation. researchgate.net Tandem MS (MS/MS), where the [M-H]⁻ ion is isolated and fragmented, would yield a characteristic pattern. Expected fragmentation pathways include:

Loss of the sulfonate group: A neutral loss of SO₃ (80 Da) would result in a fragment ion corresponding to the dodecan-1-oxide anion.

Cleavage of the C-S bond: This would lead to the detection of the bisulfite ion [HSO₃]⁻ at m/z 81.

Loss of water: A neutral loss of H₂O (18 Da) from the hydroxyl group.

Alkyl chain fragmentation: Cleavage along the C-C bonds of the dodecyl chain, producing a series of fragment ions separated by 14 Da (CH₂). libretexts.org

Studies on related halogenated sulfonic acids have shown that the loss of the SO₃ group is a dominant fragmentation pathway, confirming the utility of MS/MS for identifying this class of compounds in complex mixtures. acs.org

Despite its power, obtaining a crystal of this compound suitable for single-crystal X-ray diffraction analysis is challenging. As an amphiphilic molecule, it possesses surfactant-like properties that can hinder the formation of large, well-ordered single crystals. Consequently, there is no publicly available crystal structure data for this specific compound. If a suitable crystal were obtained, the technique would provide invaluable insight into the solid-state packing, intermolecular interactions (such as hydrogen bonding involving the hydroxyl and sulfonic acid groups), and the exact conformation of the alkyl chain.

Chromatographic Separation and Quantification in Complex Mixtures

In many research and industrial contexts, this compound exists as a component within a complex mixture, such as a commercial surfactant product or an environmental sample. Chromatographic techniques are essential for its separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of alpha olefin sulfonates, a class of compounds that includes hydroxyalkane sulfonates. cleaninginstitute.org The analysis of this compound by traditional reversed-phase HPLC with UV detection is hampered by its high polarity, leading to poor retention on standard C18 columns, and its lack of a significant UV chromophore.

Modern HPLC methodologies have overcome these challenges. Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms on a single column, has proven effective for retaining and separating highly polar and ionic compounds. For instance, methods have been developed for related sulfonic acids using columns with both hydrophobic chains and charged ion-pairing groups. sielc.com

Due to the absence of a chromophore, advanced detection methods are required.

Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is ideal for non-volatile analytes like this compound. The detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. Its response is related to the mass of the analyte, making it suitable for quantification.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) is the most powerful approach. It serves as both a selective and universal detector, providing not only quantification but also mass information that confirms the identity of the eluting peak. researchgate.netresearchgate.net HPLC-MS/MS can provide even greater confidence in identification in complex matrices.

Table 3: Example HPLC Method Parameters for Sulfonic Acid Analysis

Parameter Condition Purpose/Rationale
Column Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange)Provides retention for both the hydrophobic alkyl tail and the anionic sulfonate group.
Mobile Phase A Water with a volatile buffer (e.g., Ammonium (B1175870) Acetate)Aqueous component for polar analyte elution; buffer is MS-compatible.
Mobile Phase B Acetonitrile (B52724) or MethanolOrganic solvent to control retention and elution strength.
Gradient Increasing percentage of Mobile Phase B over timeTo elute compounds with varying polarities, from the target analyte to other potential components.
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate.
Detector 1 ELSDUniversal detection for quantification when standards are available.
Detector 2 Mass Spectrometer (ESI Negative Mode)Provides mass confirmation (m/z 265.15) and allows for highly sensitive and selective quantification.

Gas Chromatography (GC) for Volatile Derivatives

The analysis of this compound by gas chromatography (GC) necessitates a derivatization step. Due to its high polarity and low volatility, stemming from the presence of hydroxyl and sulfonic acid functional groups, this compound cannot be directly analyzed by GC. Derivatization serves to convert the non-volatile analyte into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.com

Common derivatization techniques for compounds with active hydrogen atoms, such as those in hydroxyl and sulfonic acid groups, include silylation and esterification. sigmaaldrich.com

Silylation: This process replaces the active hydrogens on the hydroxyl and sulfonic acid groups with a nonpolar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. TBDMS derivatives are often preferred as they are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Esterification: The sulfonic acid and hydroxyl groups can be converted into corresponding esters. For instance, methylation is a common esterification method.

Once derivatized, the resulting volatile compound can be separated on a GC column. Low-polarity capillary columns, such as those with a 5% phenyl 95% dimethylpolysiloxane stationary phase, are often employed due to their high thermal stability, which is necessary for eluting higher molecular weight derivatives. ifremer.fr Detection is typically achieved using a mass spectrometer (GC-MS), which not only quantifies the analyte but also provides structural information based on the fragmentation pattern of the derivative, aiding in its identification. sigmaaldrich.comifremer.fr

Ion Chromatography for Sulfonate Analysis

Ion chromatography (IC) is a highly suitable technique for the analysis of ionic species like this compound, specifically targeting its sulfonate group. A common mode of IC used for surfactants is Ion-Pair Chromatography (IPC), often performed in a reversed-phase high-performance liquid chromatography (RP-HPLC) system. sigmaaldrich.comresearchgate.netmerckmillipore.com

In this method, an ion-pairing reagent is added to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. For the anionic sulfonate, a cationic ion-pairing reagent such as a quaternary ammonium salt (e.g., tetraoctylammonium) would be used. psu.edu The ion-pairing reagent adsorbs onto the nonpolar stationary phase (like a C18 column), creating a charged surface. The analyte ions are then retained on the column through electrostatic interactions with the adsorbed ion-pairing reagent.

Elution is achieved by manipulating the mobile phase composition, for example, by changing the concentration of the ion-pairing reagent, the ionic strength, or the proportion of organic solvent (like acetonitrile or methanol) in the aqueous mobile phase. researchgate.net Detection can be accomplished using a conductivity detector or, more commonly, an indirect photometric (UV) detector. researchgate.net For indirect UV detection, a UV-absorbing ion-pairing reagent is used. The analyte displaces the UV-absorbing reagent, causing a decrease in absorbance that is proportional to the analyte's concentration. researchgate.net This technique allows for the sensitive and selective quantification of sulfonate surfactants. thermofisher.comfishersci.cavwr.com

Surface Science and Interfacial Tension Measurement Techniques

Du Noüy Ring and Wilhelmy Plate Methods for Surface Activity

The surface activity of surfactants like this compound is a critical parameter, often quantified by measuring the surface tension of their solutions. The Du Noüy ring and Wilhelmy plate methods are two classical and widely used force-based techniques for this purpose. biolinscientific.com

The Du Noüy ring method involves a platinum-iridium ring that is submerged in the liquid and then slowly pulled through the liquid-air interface. biolinscientific.comkruss-scientific.com As the ring is lifted, it pulls a meniscus of liquid with it. The force required to pull the ring through the interface reaches a maximum just before the liquid lamella breaks. kruss-scientific.com This maximum force is directly related to the surface tension of the liquid. biolinscientific.com While widely used and specified in several ASTM standards, this method is considered quasi-static because the interface is disturbed during the measurement. kruss-scientific.comcscscientific.com

The Wilhelmy plate method utilizes a thin plate, typically made of platinum, which is suspended perpendicular to the liquid surface. The plate is held stationary at the interface, and the force exerted on it by the wetting meniscus is measured. cscscientific.comunitn.it This force is proportional to the surface tension and the wetted perimeter of the plate. Since the plate is not moved through the interface during the measurement, this is a static method that can measure the surface tension at equilibrium. kruss-scientific.comcscscientific.com This makes it particularly suitable for studying the time-dependent behavior of surfactants and for use with more viscous liquids. cscscientific.comdynetesting.com

Table 1: Comparison of Du Noüy Ring and Wilhelmy Plate Methods. kruss-scientific.comcscscientific.comdynetesting.com
FeatureDu Noüy Ring MethodWilhelmy Plate Method
PrincipleMeasures the maximum force required to pull a ring through the interface.Measures the steady-state force on a stationary plate at the interface.
Measurement TypeQuasi-static (interface is disturbed).Static (measures at equilibrium).
Primary UseGeneral surface tension, widely used for interfacial tension between two liquids.Equilibrium surface tension, time-dependent measurements (e.g., surfactant adsorption).
AdvantagesLarge body of historical data, specified in many standards.High accuracy, suitable for viscous liquids and time-dependent studies.
DisadvantagesDisrupts the surface, less suitable for time-dependent measurements, requires correction factors.Requires knowledge of contact angle (or assumption of zero contact angle), can be more sensitive to setup.

Dynamic Light Scattering (DLS) for Micelle and Aggregate Characterization

Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the size distribution of small particles and aggregates in a suspension, making it ideal for characterizing the micelles formed by surfactants like this compound above their critical micelle concentration (CMC). researchgate.netgoogle.com

The technique works by illuminating the sample with a laser and measuring the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles in the solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. A digital correlator analyzes these intensity fluctuations to generate a correlation function, from which the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic diameter (size) of the particles is then determined using the Stokes-Einstein equation. muser-my.com

DLS is highly sensitive to changes in micellar size and structure that can be induced by various factors: researchgate.netmuser-my.com

Surfactant Concentration: As the surfactant concentration increases above the CMC, the number of micelles generally increases. In some systems, the size of the micelles can also change. muser-my.com

pH: Changes in pH can alter the charge on the surfactant headgroups, affecting the electrostatic repulsion between them and leading to changes in micelle size and structure. muser-my.com

Ionic Strength: The addition of salt can screen the electrostatic repulsions between charged headgroups, often leading to an increase in micelle size. muser-my.com

Temperature: Temperature can influence surfactant solubility and hydration, thereby affecting micelle formation and size. researchgate.net

Modern DLS instruments often use non-invasive backscatter (NIBS) optics, which detect light scattered at a high angle (e.g., 173°). This configuration enhances the detection of scattered light from small particles like micelles and minimizes issues related to multiple scattering in more concentrated samples. researchgate.netnih.gov

Table 2: Factors Influencing Micelle Characterization by DLS. researchgate.netmuser-my.com
ParameterInfluence on Micelle PropertiesEffect on DLS Measurement
ConcentrationAffects micelle number and can influence size and inter-micellar interactions.Changes in scattered light intensity and measured diffusion coefficient.
pHAlters the ionization of surfactant headgroups, affecting electrostatic interactions.Can cause significant changes in hydrodynamic diameter due to aggregation or disaggregation.
Ionic Strength (Salt)Screens electrostatic repulsion, often promoting micellar growth.Typically results in an increase in the measured hydrodynamic diameter.
ViscosityA key parameter in the Stokes-Einstein equation for size calculation.Accurate measurement of the solution's viscosity is crucial for accurate size determination. muser-my.com

Electrophoretic Methods for Charge-Based Separations

Electrophoresis is a fundamental analytical technique that separates charged molecules based on their differential migration in an applied electric field. jsscacs.edu.in As an anionic surfactant, this compound possesses a net negative charge in solution due to its sulfonate group and is therefore amenable to separation by electrophoretic methods. When placed in an electric field, it will migrate towards the positive electrode (anode). wikipedia.org

The separation is typically carried out within a supporting medium or matrix, such as a gel, which minimizes convection and can also act as a sieving medium to separate molecules by size. wikipedia.org

Polyacrylamide Gel Electrophoresis (PAGE): PAGE uses a synthetic polymer matrix (polyacrylamide) with a well-defined and controllable pore size. wikipedia.org While commonly used for proteins and nucleic acids, it can also be adapted for smaller molecules. For surfactants, a high concentration of acrylamide (B121943) might be needed to create pores small enough to provide a sieving effect. In methods like SDS-PAGE, the detergent sodium dodecyl sulfate (B86663) is used to denature proteins and impart a uniform charge-to-mass ratio. nih.govbio-rad.com When analyzing a detergent like this compound itself, the electrophoretic conditions would be set to separate it based on its intrinsic charge and size.

Agarose (B213101) Gel Electrophoresis: Agarose gels have a larger pore size than polyacrylamide gels and are typically used for separating large macromolecules like DNA fragments. wikipedia.org For a small molecule like this compound, agarose would primarily serve as an anti-convective medium, and separation would be based mainly on charge rather than size.

Capillary Electrophoresis (CE): This high-resolution technique is performed in a narrow capillary tube, offering high efficiency and rapid analysis times. windows.net In CE, charged analytes migrate through a buffer solution under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly relevant as it uses micelles (often formed by a surfactant like sodium dodecyl sulfate) in the buffer to separate both neutral and charged analytes. windows.net This technique could be used to analyze this compound and separate it from impurities.

Applications of 1 Hydroxy 1 Dodecanesulfonic Acid in Advanced Materials and Processes

Surface-Active Agent Research and Development (Non-Clinical Focus)

As an anionic surfactant, 1-hydroxy-1-dodecanesulfonic acid exhibits excellent performance in reducing surface and interfacial tension, making it a subject of interest in the development of new materials and formulations. Its effectiveness as an emulsifier, dispersant, and foaming agent is central to its application in this field.

The primary mechanism by which this compound functions as an emulsifying and dispersing agent lies in its amphiphilic nature. The molecule consists of a hydrophobic 12-carbon alkyl tail and a hydrophilic sulfonate head group. researchgate.net This structure allows it to position itself at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension that prevents them from mixing.

In an oil-in-water emulsion, the surfactant molecules surround the oil droplets, with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the surrounding water. This forms a protective layer that prevents the oil droplets from coalescing, resulting in a stable emulsion. This property is crucial in numerous industrial applications, including the formulation of detergents, cleaning products, and in processes within the oil and gas industry for enhanced oil recovery and drilling fluid formulation. rsc.org The presence of the hydroxyl group can further influence its solubility and interaction with other substances, potentially enhancing its emulsification capabilities. researchgate.net

Above a specific concentration known as the critical micelle concentration (CMC), molecules of this compound self-assemble in aqueous solutions to form spherical aggregates called micelles. researchgate.net These micelles have a hydrophobic core composed of the dodecyl chains and a hydrophilic outer surface of sulfonate groups that interacts with the surrounding water. researchgate.net

This micellar structure is capable of solubilizing poorly water-soluble (hydrophobic) organic compounds by entrapping them within the nonpolar core. This phenomenon, known as micellar solubilization, is a powerful tool for dissolving hydrophobic substances in aqueous environments. nih.gov The efficiency of solubilization can be influenced by factors such as temperature and the presence of electrolytes. For instance, the addition of salt can decrease the repulsion between the ionic head groups of anionic surfactants, leading to the formation of larger micelles with an increased core volume, which can enhance the solubilization capacity for nonpolar molecules. nih.gov This principle is applied in various fields, including the formulation of cleaning agents to remove oily dirt and in chemical reactions to bring water-insoluble reactants into an aqueous phase.

Table 1: Factors Influencing Micellar Solubilization

FactorEffect on Micelle Formation and Solubilization
Surfactant Structure The length of the hydrophobic chain and the nature of the hydrophilic head group determine the CMC and the size and shape of the micelle.
Temperature Can affect the CMC and the solubility of the surfactant itself, thereby influencing solubilization capacity.
Electrolytes (Salts) Can lower the CMC of ionic surfactants and promote the growth of micelles, often increasing the solubilization of nonpolar compounds. nih.gov
pH Can influence the charge of the head group in some surfactants, affecting micellar properties.
Nature of Solubilizate The polarity, size, and shape of the compound to be solubilized affect its location within the micelle and the extent of solubilization.

This table provides a general overview of factors affecting micellar solubilization by surfactants.

The sodium salt of dodecanesulfonic acid is known to be an effective foaming agent, a property valuable in detergents, shampoos, and other personal care products. rsc.orgresearchgate.net Foams are dispersions of a gas in a liquid, and their formation and stability are governed by the surfactant's ability to adsorb at the air-water interface, reduce surface tension, and form resilient films. researchgate.net

Research on related sodium dodecanesulfonates has shown that the stability of the foam is significantly influenced by the molecular structure of the surfactant, specifically the position of the sulfonate group on the alkyl chain. researchgate.netrsc.org A study comparing different isomers of dodecanesulfonate found that primary isomers (where the sulfonate group is at the end of the chain) produce foams with relatively high stability. researchgate.netrsc.org In contrast, secondary isomers result in foams with lower stability, which can be desirable for applications requiring low foaming, such as in automatic dishwashing liquids. rsc.org The foaming power is typically optimal at concentrations near or above the CMC. rsc.org Standardized methods like the Ross-Miles foam test are used to evaluate and compare the foam height and stability of different surfactant formulations. sanyo-si.comacademie-sciences.frnacituran.com

Table 2: Foaming Properties of Dodecanesulfonate Isomers

Isomer TypeInitial Foam HeightFoam StabilityPotential Application
Primary Isomers GoodHighHigh-foaming detergents, Shampoos researchgate.netrsc.org
Secondary Isomers Comparable to primaryLowLow-foaming cleaners, Machine dishwashing liquids rsc.org

This table is based on findings for sodium dodecanesulfonates and illustrates the influence of isomeric distribution on foaming properties.

Catalysis in Organic Synthesis

The sulfonic acid group (-SO3H) is a strong Brønsted acid, comparable in strength to sulfuric acid. nih.gov This functionality allows this compound to act as an effective acid catalyst in a variety of organic reactions, offering a potentially greener alternative to traditional mineral acids.

This compound can function as a Brønsted acid catalyst, donating a proton to accelerate chemical reactions. Its utility spans both homogeneous and heterogeneous catalytic systems.

In homogeneous catalysis , the catalyst is in the same phase as the reactants. Dodecanesulfonic acid (DSA), a closely related compound, has been successfully used as a homogeneous catalyst in aqueous media. nih.gov Its amphiphilic nature can be advantageous, as it can form micelles that act as nanoreactors, increasing the local concentration of reactants and enhancing reaction rates. researchgate.net This dual function as a surfactant and a catalyst is particularly valuable in reactions involving water-insoluble organic compounds, promoting green chemistry by using water as a solvent. nih.govresearchgate.net

For heterogeneous catalysis , the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse—a key principle of green chemistry. nih.govacs.orgsci-hub.se While this compound itself can be used, a more common approach is to immobilize sulfonic acid groups onto a solid support, such as silica (B1680970), mesoporous materials, or magnetic nanoparticles. sanyo-si.comacs.orgorgchemres.org This creates a stable, solid acid catalyst that is easily separated from the reaction mixture. sanyo-si.comorgchemres.org The long alkyl chain of the sulfonic acid can also be used to modify the surface properties of the catalyst, for example, by imparting hydrophobicity, which can be beneficial in certain reactions like esterification by repelling water formed during the reaction. sci-hub.se

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. orgchemres.orgmdpi.com This high atom economy and the reduction of intermediate separation steps make MCRs inherently aligned with the principles of green chemistry. orgchemres.org

Surfactant-type Brønsted acid catalysts like dodecanesulfonic acid are particularly effective in promoting MCRs, especially in environmentally benign solvents like water. nih.govresearchgate.net They activate substrates through protonation while simultaneously helping to solubilize organic reactants in the aqueous phase. researchgate.net Long-chain sulfonic acids have been employed as catalysts for the synthesis of various biologically active heterocyclic compounds, such as bis(indolyl)methanes and acridinediones, often with high yields and under mild conditions. mdpi.comijcce.ac.ir The use of heterogeneous sulfonic acid catalysts further enhances the green credentials of these transformations by allowing for catalyst recycling and minimizing waste. sanyo-si.comorgchemres.orgijcce.ac.ir

Table 3: Examples of Multicomponent Reactions Catalyzed by Long-Chain Sulfonic Acids

ReactionCatalystSolventKey AdvantagesYieldsReference
Synthesis of 1,8-dioxo-octahydroxanthenesDodecanesulfonic acid (DSA)WaterEnvironmentally friendly, High yields, Simple work-upUp to 93% nih.gov
Synthesis of bis(indolyl)methanesn-Dodecylbenzene sulfonic acid (DBSA)WaterBiodegradable catalyst, Mild conditions, High yields70% - 96% mdpi.comijcce.ac.ir
Synthesis of polyhydroacridine derivativesSulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H)Solvent-freeReusable catalyst, Short reaction times, High yieldsUp to 92% ijcce.ac.ir
Synthesis of tetrahydrobenzo[b]pyransSulfonic acid on magnetic nanoparticlesGreen solventsEasy catalyst separation, Reusable, High yieldsGood to excellent orgchemres.org

Influence of Surfactant Properties on Catalytic Activity

This compound possesses a unique molecular structure, combining a hydrophilic head group containing both a hydroxyl (-OH) and a sulfonic acid (-SO3H) group, with a long hydrophobic dodecyl (C12) tail. This amphiphilic nature imparts significant surfactant properties that, in turn, influence its catalytic activity. The dual functionality of being both a Brønsted acid and a surfactant allows it to play a multifaceted role in catalysis, particularly in multiphase reaction systems.

The surfactant capabilities of this compound enable the formation of micelles and microemulsions in aqueous or biphasic media. These organized molecular assemblies can act as nanoreactors, encapsulating nonpolar reactants and bringing them into close proximity with the catalytically active sulfonic acid groups located at the interface. This compartmentalization can lead to a significant increase in reaction rates by overcoming mass transfer limitations between immiscible phases.

The catalytic efficacy is also tied to the stability and nature of the emulsion formed. The presence of the hydroxyl group in the head region can influence the packing of the surfactant molecules at the oil-water interface, potentially leading to more stable emulsions and, consequently, more efficient catalytic turnovers. Research on related sulfonated surfactants has shown that the choice of surfactant is crucial in controlling the interfacial area and the local concentrations of reactants and catalysts, which are key determinants of reaction performance. For instance, in reactions like the hydrolysis of esters or the synthesis of fine chemicals, the ability of the surfactant catalyst to form a stable microemulsion is directly linked to higher product yields.

Furthermore, α-hydroxysulfonic acids have been investigated as recyclable acid catalysts for processes such as the hydrolysis of cellulose (B213188). In these applications, the equilibrium between the α-hydroxysulfonic acid and its constituent aldehyde/ketone and sulfur dioxide can be manipulated by changing reaction conditions, allowing for easy separation and recycling of the catalyst from the product mixture. This demonstrates a direct link between the inherent chemical properties of the α-hydroxy sulfonic acid group and its practical catalytic function.

Role in Advanced Materials Science

The distinct combination of a reactive acid group, a hydrophilic head, and a long hydrophobic tail makes this compound a valuable compound in the field of advanced materials science. Its applications range from modifying polymer properties to directing the synthesis of complex nanomaterials.

Polymer Modification and Blending

This compound and its derivatives are utilized to alter the properties of various polymers. The sulfonic acid group can act as a dopant for conductive polymers, enhancing their electrical conductivity by introducing charge carriers. For example, similar alkanesulfonic acids are used to dope (B7801613) π-conjugated polymers, which are essential materials in organic electronics.

In the realm of polymer blends, which are mixtures of two or more polymers, this compound can function as a compatibilizer. By situating itself at the interface between two immiscible polymer phases, it can improve the adhesion and dispersion of the phases, leading to enhanced mechanical properties such as impact strength and tensile strength in the final blended material. Patents have described the use of 1-hydroxy-2-dodecanesulfonic acid for modifying hydrophobic synthetic polymers, indicating its role in improving properties like dyeability or hydrophilicity. Additionally, related sulfonated monomers, such as 2-(acrylamido)-dodecanesulfonic acid, are incorporated into polymers like hydrophobically associating polyacrylamides (HAPAMs) to create specific architectures that influence their rheological properties in aqueous solutions.

The table below summarizes the effects of incorporating similar sulfonic acid-containing compounds on polymer properties.

Polymer SystemAdditive/MonomerObserved Effect on Polymer Properties
Poly(lactic acid) / Epoxidized Natural Rubber-Blending improves impact strength.
π-Conjugated PolymersAlkanesulfonic AcidsIncreased electrical conductivity.
Hydrophobically Associating Polyacrylamides (HAPAMs)2-(Acrylamido)-dodecanesulfonic acidModification of viscosity and self-association behavior.

Fabrication of Hydrophilic Surfaces and Films

The amphiphilic character of this compound makes it an effective agent for modifying surface properties, particularly for creating hydrophilic (water-attracting) surfaces and films. When applied to a hydrophobic surface, the hydrophobic tails adsorb onto the surface, while the hydrophilic head groups orient towards the exterior, creating a new, more water-friendly interface.

This property is exploited in the coatings industry, where the sodium salt of this compound is used as a dispersant and wetting agent in paints and coatings. riverlandtrading.com Its presence ensures uniform pigment distribution and promotes smooth application by reducing the surface tension of the liquid formulation. riverlandtrading.com In more advanced applications, similar sulfonated surfactants are used in conjunction with nanoparticles to create highly hydrophilic and structured coatings. For instance, aqueous dispersions of silica nanoparticles, stabilized by surfactants like sodium dodecylsulfonate, can be coated onto substrates to produce films with rapid liquid diffusion properties, which are valuable for microfluidic devices and analytical aids. google.com

Synthesis of Nanocomposites (e.g., Metal Oxide-Graphene)

This compound and its analogues serve as crucial surfactants and structure-directing agents in the synthesis of nanocomposites. These materials, which incorporate nanoscale particles into a matrix, often exhibit enhanced properties compared to their individual components.

In the synthesis of graphene-based nanocomposites, surfactants are vital for exfoliating and dispersing graphene sheets, preventing their restacking, and facilitating the uniform deposition of nanoparticles. Research has shown that sodium 1-dodecanesulfonate, a close structural relative, can be used to functionalize graphene to create stable dispersions. mdpi.com These functionalized graphene sheets then serve as a template for the in-situ synthesis of metal oxide nanoparticles, such as tin oxide (SnO2), leading to a well-dispersed nanocomposite material. mdpi.com The resulting metal oxide-graphene nanocomposites have shown promise in applications such as chemical sensors and catalysts. mdpi.comnih.gov The general approach involves mixing the surfactant with graphitic oxide to form a stable dispersion, followed by the introduction of a metal salt precursor which then hydrolyzes to form the metal oxide nanoparticles on the graphene support.

The table below details the role of sulfonated surfactants in the synthesis of nanocomposites.

Nanocomposite SystemSurfactant UsedRole of Surfactant
SnO2-GrapheneSodium 1-dodecanesulfonateFunctionalization and dispersion of graphene; template for SnO2 nanoparticle growth. mdpi.com
Co–Sn–Cu oxides/grapheneSurfactant-free methodWhile some methods are surfactant-free, surfactants are often used to ensure high purity and prevent agglomeration. nih.gov

Self-Assembly and Supramolecular Structures

The amphiphilic nature of this compound drives its self-assembly into a variety of supramolecular structures in solution. Above a specific concentration, known as the critical micelle concentration (CMC), these molecules spontaneously organize to minimize the unfavorable contact between their hydrophobic tails and the aqueous solvent. The most common of these structures are spherical micelles, where the dodecyl chains form a hydrophobic core and the hydrophilic hydroxy-sulfonate head groups form a shell that interfaces with the water.

The presence of both a hydroxyl and a sulfonate group in the head can lead to more complex self-assembly behavior compared to traditional anionic surfactants. These groups can participate in hydrogen bonding and exhibit specific ion-binding capabilities, influencing the size, shape, and charge of the resulting aggregates. This can lead to the formation of various structures beyond simple micelles, such as worm-like micelles, vesicles, or lamellar phases, depending on conditions like concentration, temperature, and the presence of electrolytes. These self-assembled structures are dynamic and can be used to encapsulate guest molecules, act as templates for material synthesis, or serve as nanocarriers in various applications.

Separation Technologies and Reagents

The unique properties of this compound and related long-chain alkanesulfonic acids make them valuable reagents in modern separation technologies. Their ability to interact with other molecules through both hydrophobic and ionic interactions is key to their utility.

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), dodecanesulfonic acid is widely used as an ion-pairing agent. In this role, it is added to the mobile phase to facilitate the separation of ionic or highly polar analytes on a nonpolar stationary phase (reversed-phase HPLC). The sulfonic acid forms an ion pair with a positively charged analyte, effectively neutralizing its charge and increasing its retention on the column, thus enabling or improving its separation from other components in a mixture.

Furthermore, surfactants like this compound are employed in various extraction techniques. In a process known as surfactant-mediated extraction, these molecules can be used to extract organic compounds from aqueous samples. The formation of micelles allows for the sequestration of hydrophobic pollutants within the micellar core, which can then be separated from the bulk aqueous phase. This approach has been investigated for the extraction of polycyclic aromatic hydrocarbons (PAHs) from environmental samples. Recent studies have also explored the use of pull-down assays where chloro-hydroxy derivatives of alkane sulfonic acids have been identified as ligands capable of binding to specific proteins, suggesting their potential use in affinity-based separation and purification of biomolecules. googleapis.com

Separation TechniqueRole of (Hydroxy)dodecanesulfonic AcidPrinciple of Separation
High-Performance Liquid Chromatography (HPLC)Ion-Pairing ReagentForms a neutral ion pair with charged analytes, allowing for their retention and separation on a reversed-phase column.
Surfactant-Mediated ExtractionExtraction AgentHydrophobic analytes partition into the core of micelles formed by the surfactant, enabling their removal from an aqueous phase.
Affinity SeparationSpecific LigandThe molecule can act as a ligand, binding to specific target molecules (e.g., proteins) for their selective separation. googleapis.com

Ion-Pairing Reagents in Analytical Separations

This compound and its corresponding salts, such as sodium 1-dodecanesulfonate, serve as effective ion-pairing reagents in the field of analytical chemistry, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). Ion-pair chromatography is a technique used to separate and analyze samples that contain ionic compounds. In this method, an excess of a counter-ion, the ion-pairing reagent, is added to the mobile phase to form a neutral, non-polar ion pair with the analyte of interest.

The fundamental principle involves the interaction between the ionic sample molecules and the ion-pairing reagent. Alkyl sulfonates, including this compound, are particularly useful for the analysis of basic compounds. The sulfonate group provides the negative charge to interact with positively charged basic analytes, while the long dodecyl chain imparts hydrophobicity. This newly formed neutral complex can then be retained and separated by the non-polar stationary phase of a reverse-phase column.

The selection of the ion-pairing reagent is crucial for achieving desired separation outcomes. For instance, in the separation of complex mixtures like phosphorothioated oligonucleotides, the choice of the ion-pairing reagent can significantly influence diastereomer selectivity. While reagents like tributylammonium (B8510715) acetate (B1210297) (TBuAA) are chosen to suppress this selectivity and improve resolution between main peaks, alkyl sulfonates are chosen for their ability to form stable ion pairs with basic analytes, enabling their separation. mdpi.com The purity and properties of the reagent are critical, with specific grades being manufactured for ion pair chromatography to ensure low UV absorbance and high purity. trcc.commdpi.com

Below is a table summarizing the key characteristics of alkyl sulfonates when used as ion-pairing reagents in chromatography.

PropertyDescriptionRelevance in Analytical Separations
Analyte Type Primarily used for basic, positively charged compounds.Enables the separation of ionic analytes on common reverse-phase columns (e.g., C18).
Mechanism Forms a neutral, hydrophobic ion-pair with the analyte.The complex has increased retention on the non-polar stationary phase, allowing for separation.
Chain Length The long alkyl chain (e.g., dodecyl) increases hydrophobicity.Affects retention time; longer chains generally lead to longer retention.
UV Absorbance Specialized grades have low UV absorbance in the short wavelength region. mdpi.comMinimizes interference and ensures a stable baseline for UV detection. mdpi.com
Purity High purity (e.g., 99%+) is required for reproducible results. trcc.comPrevents the introduction of contaminants that could interfere with the analysis. trcc.com

This interactive table is based on data from existing literature.

Membrane Separation Enhancers

Information regarding the specific application of this compound as a membrane separation enhancer is not available in the reviewed sources.

Formulation Science in Industrial Processes

Rheological Modifiers

Anionic surfactants, a class to which this compound belongs, are utilized as rheological modifiers in various industrial formulations. Rheology is the study of the flow of matter, and modifying it is crucial for the performance and application of many industrial products, such as cleaners, drilling fluids, and coatings. These surfactants influence the viscosity and flow behavior of liquid systems.

In highly concentrated surfactant systems, which are common in industrial processing and delivery, the formation of different phases, such as lamellar liquid crystals, dictates the rheological properties. These structures can create stiff networks that significantly increase the shear modulus of the fluid. Alpha olefin sulfonates, which are structurally related to this compound, are specifically noted for their use as viscosity modifiers in household and industrial products. trcc.com The ability to precisely control viscosity is essential for products that need to be thick enough to cling to a surface but fluid enough to be applied easily.

Wetting Agents in Industrial Coatings and Processes

This compound, primarily in its sodium salt form, is a versatile anionic surfactant widely employed as a wetting agent in numerous industrial applications, including coatings, textiles, and agricultural chemicals. A wetting agent is a type of surfactant that reduces the surface tension of a liquid, allowing it to spread more easily and "wet" surfaces more effectively.

The molecular structure of this compound is key to its function. It possesses a hydrophilic (water-attracting) sulfonate head group and a hydrophobic (water-repelling) hydrocarbon tail. This amphiphilic nature causes the molecules to orient themselves at the interface between the liquid and a solid surface, lowering the interfacial tension. In industrial coatings, this action is critical for ensuring that the paint or coating spreads evenly over the substrate, preventing defects like cratering and ensuring uniform pigment distribution.

Beyond coatings, its role as a wetting agent is crucial in the textile industry for processes like dyeing and scouring, and in agricultural formulations to improve the spreading and adhesion of pesticides on plant surfaces. The efficiency of these processes depends on the liquid's ability to make intimate contact with the solid surface, a function directly enhanced by this surfactant.

The table below details the benefits and applications of using this type of wetting agent in industrial coatings.

BenefitIndustrial Coating Application
Improves Substrate Wetting Ensures uniform coverage on various surfaces, including wood, metal, and plastic.
Prevents Surface Defects Helps to avoid issues such as "fisheyes" and cratering by lowering surface tension.
Improves Flow and Leveling Contributes to a smooth, even finish on applied coatings.
Enhances Pigment Distribution Acts as a dispersant to ensure pigments are uniformly distributed throughout the coating formulation.
Improves Adhesion Promotes better bonding between the coating and the substrate by ensuring complete surface contact.

This interactive table is based on data from existing literature.

Environmental and Green Chemistry Perspectives on 1 Hydroxy 1 Dodecanesulfonic Acid

Biodegradation Pathways and Mechanisms

Alpha-olefin sulfonates (AOS) are recognized as readily biodegradable surfactants. cleaninginstitute.orgwhattheythink.com Although specific pathways for 1-Hydroxy-1-dodecanesulfonic acid are not extensively detailed in literature, the degradation mechanisms for structurally similar anionic surfactants, such as linear alkylbenzene sulfonates (LAS) and other alkanesulfonates, provide a strong basis for understanding its biological breakdown.

The biodegradation of sulfonated surfactants in aquatic and soil environments is a complex process, often requiring the synergistic action of a diverse microbial consortium. researchgate.net Bacteria are the primary agents in petroleum and surfactant degradation. mdpi.com Genera such as Pseudomonas, Comamonas, Bacillus, and Rhodococcus have been identified in the degradation of various sulfonated aromatic compounds and hydrocarbons, suggesting their potential role in breaking down this compound. mdpi.comnih.gov

The complete mineralization of these compounds involves several steps, starting with the breakdown of the alkyl chain. nih.gov For linear alkylbenzene sulfonates (LAS), this process begins with the oxidation of the alkyl chain, followed by the cleavage of the aromatic ring. nih.govnih.gov Similarly, for this compound, the initial attack is expected on the C12 alkyl chain. The process is influenced by environmental factors such as temperature, pH, and the availability of other nutrients. mdpi.comsemanticscholar.org For instance, the biodegradation of crude oil by Bacillus subtilis BL-27 was optimal at 45°C and pH 7.0. mdpi.com The presence of other organic matter can also promote the formation of diverse microbial consortia that aid in the degradation process. researchgate.net

The initial step in the aerobic biodegradation of alkanes and related compounds is typically catalyzed by monooxygenase enzymes. psu.eduoup.com These enzymes introduce a hydroxyl group into the alkyl chain, making it more susceptible to further degradation. psu.edu Specifically, the metabolism of methanesulfonic acid has been shown to involve an inducible, multi-component monooxygenase. psu.edu This enzyme complex inserts a hydroxyl group at the alpha-carbon, leading to the elimination of sulfite (B76179). psu.edu

Following this model, the biodegradation of this compound likely begins with an enzymatic attack on the dodecyl chain. Enzymes such as alkane hydroxylases and monooxygenases, which are key in the degradation of hydrocarbons and polyethylene, are likely candidates for initiating this process. frontiersin.org Subsequent steps would involve further oxidation of the alkyl chain, potentially through β-oxidation, and eventual cleavage of the carbon-sulfur bond to release the sulfonate group as inorganic sulfate (B86663) or sulfite, which can then be utilized by other microorganisms. oup.comfrontiersin.org In the degradation of LAS, specific Baeyer-Villiger monooxygenases and carboxylester hydrolases have been identified that act on sulfophenylcarboxylate intermediates, demonstrating the recruitment of versatile enzyme families for the breakdown of xenobiotic sulfonates. nih.gov

Environmental Fate and Transport Studies

The movement and persistence of this compound in the environment are governed by its physicochemical properties, primarily its interaction with soil and sediment, its mobility in water, and its stability in the atmosphere.

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com For surfactants like this compound, which is a component of alpha-olefin sulfonates (AOS), adsorption is relatively weak. The presence of the hydrophilic sulfonate group results in good water solubility, reducing the compound's affinity for soil organic matter. cleaninginstitute.org

Studies have shown that the adsorption of AOS is weaker than that of other anionic surfactants like linear alkylbenzene sulfonates (LAS). who.int The adsorption potential of α-olefin sulfonates is significantly lower than that of alkyl sulfates. cleaninginstitute.org Furthermore, the presence of a hydroxyl group, as in this compound, is expected to decrease adsorption even further compared to non-hydroxylated alkanesulfonates. cleaninginstitute.org This is supported by a study on C12 AOS, which found a very low Koc value, indicating weak binding to river sediments and a preference for remaining in the water phase. who.int

Table 1: Soil Adsorption Coefficients (Koc) of Related Anionic Surfactants

Compound/Category Chain Length Koc (L/kg) Koc Type Reference
C12 Alpha-Olefin Sulfonate (AOS) C12 0.65 Experimental who.int
Sodium C8 Alkyl Sulfate C8 75 - 101 Experimental cleaninginstitute.org
Sodium C10 Alkyl Sulfate C10 122 - 178 Experimental cleaninginstitute.org
Sodium C12 Alkyl Sulfate C12 316 - 446 Experimental cleaninginstitute.org
Sodium C14 Alkyl Sulfate C14 1567 - 1337 Experimental cleaninginstitute.org
C14 2-Hydroxy alkanesulfonate C14 73 Calculated cleaninginstitute.org
C16 2-Hydroxy alkanesulfonate C16 250 Calculated cleaninginstitute.org
C18 2-Hydroxy alkanesulfonate C18 849 Calculated cleaninginstitute.org

Note: This table is interactive. You can sort the columns by clicking on the headers.

This table presents data for related compounds to infer the likely behavior of this compound. Lower Koc values indicate weaker adsorption and higher mobility in soil.

Due to its high water solubility and low adsorption to soil particles, this compound is expected to have a high potential for leaching and transport via runoff. cleaninginstitute.orgcleaninginstitute.org Chemicals with low Koc values are considered highly mobile in soil. chemsafetypro.com The sulfonate group makes the molecule highly polar, favoring its presence in the aqueous phase rather than being bound to soil particles. cleaninginstitute.org

Studies on various surfactants have demonstrated their ability to enhance the leaching of other, more hydrophobic, contaminants from soil by increasing their solubility in water. osti.goviastate.edu This mobility of the surfactants themselves underscores their potential to be transported through the soil profile into groundwater or carried into surface waters via runoff. Reports on alkylbenzene sulfonates leaching from materials further confirm the mobility of this class of compounds. nih.govoup.com Therefore, in the event of a release, this compound would likely be mobile in the soil-water environment.

Once in the atmosphere, organic compounds are subject to degradation by photochemical processes. For this compound, direct photolysis (breakdown by sunlight) and reaction with photochemically produced radicals are the primary degradation pathways.

While specific photolysis data for this compound are not available, research on other sulfonated and fluorinated acids shows that direct degradation under UV irradiation can occur, often facilitated by reducing species like hydrated electrons generated from water splitting. researchgate.netnih.gov

The most significant atmospheric degradation pathway is expected to be its reaction with hydroxyl radicals (•OH), the primary oxidant in the troposphere. The reaction of •OH with similar compounds, such as methanesulfonic acid, has been studied and is known to proceed via hydrogen atom abstraction or proton-coupled electron transfer, leading to the formation of water and a sulfonate radical. nih.gov The presence of a long alkyl chain and a hydroxyl group in this compound provides multiple sites for •OH radical attack, likely leading to a relatively short atmospheric lifetime. The oxidation products would be smaller, more oxidized fragments, eventually leading to carbon dioxide and sulfate aerosols.

Research on Occurrence and Detection in Environmental Samples

The environmental presence and detection of this compound and related compounds are of growing interest due to their potential classification as emerging contaminants. As a surfactant-like molecule, its occurrence is anticipated in various aquatic environments receiving industrial and domestic wastewater discharges.

Advanced Analytical Methods for Trace Detection in Water and Wastewater

The detection of polar organic pollutants like this compound in environmental matrices at trace levels presents a significant analytical challenge. The development of sophisticated analytical techniques is crucial for monitoring its presence in water and wastewater.

Recent advancements in analytical chemistry, particularly in liquid chromatography coupled with mass spectrometry, have enabled the detection of such compounds at nanogram-per-liter (ng/L) concentrations. aquaenergyexpo.com Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is a powerful tool for the simultaneous analysis of a wide range of water pollutants, including various chain-length per- and polyfluoroalkyl substances (PFASs). nih.gov These methods offer high sensitivity and selectivity, which are essential for identifying and quantifying trace amounts of specific chemicals in complex environmental samples like surface water, drinking water, and wastewater. aquaenergyexpo.comnih.gov

For polar and ionic compounds, which can be challenging to retain on traditional reversed-phase chromatography columns, specialized extraction and chromatography techniques are employed. psu.edu Solid-phase extraction (SPE) is a common sample preparation step used to concentrate the analytes from large volumes of water and remove interfering matrix components. nih.govpsu.edu The choice of SPE sorbent is critical and can include ion-exchange or mixed-mode materials to effectively capture charged species. psu.edu In a study aimed at identifying new endocrine-disrupting compounds in polluted waters, a pull-down assay combined with advanced mass spectrometry was utilized. muni.cz This approach successfully identified a related compound, 2-chloro-1-hydroxy-1-dodecane sulfonic acid, demonstrating the capability of these methods to detect novel sulfonic acid derivatives in environmental samples. muni.cz

Table 1: Advanced Analytical Techniques for Trace Detection of Polar Pollutants

Technique Description Typical Detection Limits Application Reference
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry combines the separation power of LC with the sensitive and selective detection of MS/MS. It is highly effective for analyzing complex mixtures.ng/L rangeWidespread for pharmaceuticals and emerging contaminants in water and wastewater. aquaenergyexpo.com
UPLC-MS/MS Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry utilizes smaller particle sizes in the chromatography column for higher resolution, speed, and sensitivity compared to conventional LC.0.01-3 ng/LSimultaneous analysis of ultrashort-chain, short-chain, and long-chain PFASs in tap and bottled water. nih.gov
GC-MS Gas Chromatography-Mass Spectrometry is another powerful technique, often requiring derivatization for polar analytes to make them volatile.ng/L rangeEnvironmental analysis of a broad range of pollutants. aquaenergyexpo.com
SPE Solid-Phase Extraction is a sample preparation technique used for the concentration and purification of analytes from a solution by sorption onto a solid sorbent.Not applicable (a preparation step)Pre-concentration of analytes from water samples before instrumental analysis. nih.govpsu.edu

Metabolite Identification and Persistence Assessment

The environmental fate of this compound is largely determined by its persistence and the formation of metabolites. While specific studies on this exact compound are limited, research on similar surfactants and sulfonated compounds provides insights into its likely behavior. Surfactants and their degradation products are frequently detected in environmental waters, indicating that they can be persistent. muni.cz

The identification of metabolites is crucial for a complete environmental risk assessment. In a study on polluted waters, several compounds identified as potential endocrine disruptors were believed to be metabolites of surfactants. muni.cz This suggests that the parent compounds are undergoing transformation in the environment or in wastewater treatment plants, leading to the formation of new chemical entities with their own toxicological profiles.

Assessing the persistence of such compounds involves evaluating their resistance to biodegradation. The presence of a sulfonate group can increase the resistance of a molecule to microbial degradation. Lignosulfonates, for example, which contain sulfonic acid groups, are noted for their water solubility and are more resistant to degradation than other forms of lignin. rsc.org This suggests that the sulfonic acid moiety in this compound may contribute to its environmental persistence. Further research is needed to specifically determine the biodegradation pathways and half-life of this compound in various environmental compartments.

Sustainable Design and End-of-Life Considerations for Chemical Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis and lifecycle of this compound is essential for minimizing its environmental impact.

The synthesis of related α-hydroxy acids and their derivatives is an area of active research in green chemistry. rsc.org Traditional synthetic methods often rely on harsh reagents and solvents. acs.org In contrast, green synthetic approaches focus on the use of heterogeneous catalysts, solvent-free conditions, and renewable feedstocks. acs.org For instance, the synthesis of α-hydroxyphosphonates, which are structurally analogous to α-hydroxysulfonic acids, has been achieved using environmentally benign catalysts like sodium-modified fluorapatite (B74983) under solventless conditions. acs.org These methods offer high yields, easy separation of the product, and the potential for catalyst recycling, which are key tenets of green chemistry. acs.org

The end-of-life considerations for chemicals like this compound are critical. Ideally, such a chemical should be designed for degradation into benign substances after its intended use. The sodium salt of hydroxy-dodecanesulfonic acid has been evaluated by the U.S. Environmental Protection Agency (EPA) under its Safer Choice program and is designated with a "Green circle," indicating it is of low concern based on experimental and modeled data. nih.gov This suggests a favorable end-of-life profile, although specific data on its biodegradability under various environmental conditions would be needed for a complete assessment.

The application of this compound and its derivatives can also be viewed through a green chemistry lens. For example, its use in formulations can enhance the efficacy of other active ingredients, potentially reducing the total amount of chemicals needed. researchgate.netplos.org In agricultural applications, improving the retention of pesticides on foliage can lead to lower application rates and reduced environmental runoff. researchgate.net

Table 2: Green Chemistry Principles in the Context of this compound

Green Chemistry Principle Application to this compound Potential Benefit Reference
Use of Catalysis Employing solid acid catalysts or biocatalysts for synthesis.Increased reaction efficiency, reduced waste, and easier product separation. acs.orgtandfonline.comunipr.it
Design for Degradation Designing the molecule to break down into innocuous products after use.Reduced environmental persistence and long-term risk. nih.gov
Safer Solvents and Auxiliaries Utilizing solvent-free reaction conditions or environmentally benign solvents like water.Reduced environmental pollution and worker exposure to hazardous substances. acs.org
Renewable Feedstocks Synthesizing the molecule from biomass-derived starting materials.Reduced reliance on fossil fuels and a more sustainable chemical industry. rsc.orgrsc.org

Future Research Directions and Emerging Opportunities for 1 Hydroxy 1 Dodecanesulfonic Acid

Development of Novel Stereoselective Synthetic Routes

The presence of a chiral center at the C1 carbon, which bears both the hydroxyl and the sulfonic acid groups, makes the stereoselective synthesis of 1-Hydroxy-1-dodecanesulfonic acid a significant and challenging goal. To date, a general and simple enantioselective method specifically for fully substituted α-hydroxy sulfonic acid derivatives is not well-established. google.com Current production methods for commercial alpha-olefin sulfonates (AOS) result in a mixture of isomers, including various positional isomers of alkene sulfonates and hydroxyalkane sulfonates. cleaninginstitute.org

Future research is anticipated to focus on adapting existing asymmetric synthesis strategies to achieve high enantiomeric excess for this compound. The synthesis of optically active α-hydroxy esters and their subsequent conversion could be a viable path. acs.org Methodologies that have proven successful for other chiral molecules, such as the use of chiral catalysts or auxiliaries, present promising opportunities. For instance, strategies involving the asymmetric dihydroxylation of a corresponding vinyl sulfonate precursor or the enantioselective oxidation of a 1-dodecanethiol (B93513) derivative could be explored. Another approach could involve the SN2 displacement of an enantioenriched tertiary α-hydroxy ester derivative, a method that has been considered for related α-sulfonyl acids. google.com

The development of such stereoselective routes is crucial, as the specific stereochemistry of the molecule could profoundly impact its properties in biological systems, its efficacy in chiral catalysis, and its self-assembly behavior in advanced materials.

Table 1: Potential Stereoselective Synthetic Strategies for this compound

StrategyDescriptionPotential AdvantagesKey Challenges
Asymmetric Oxidation Enantioselective oxidation of a prochiral thioether precursor to a sulfoxide (B87167), followed by further oxidation and hydroxylation.Leverages well-established asymmetric oxidation methods.Requires multiple steps and careful control of oxidation states.
Chiral Pool Synthesis Starting from a naturally occurring chiral building block to set the stereochemistry at the C1 position.Utilizes readily available, inexpensive chiral starting materials.May require extensive synthetic modifications to introduce the sulfonic acid group.
Catalytic Asymmetric Hydroxysulfonylation Direct addition of a sulfonic acid equivalent and a hydroxyl group across a double bond of a 1-dodecene (B91753) precursor using a chiral catalyst system. rsc.orgPotentially the most atom-economical and direct route.Development of a highly active and selective catalyst system is non-trivial.
Resolution of Racemate Synthesis of the racemic mixture followed by separation of enantiomers using a chiral resolving agent or preparative chiral chromatography. google.comwikipedia.orgA reliable and established method for obtaining pure enantiomers.Inherently limits the maximum yield of a single enantiomer to 50% per cycle.

Exploration of Advanced Catalytic Applications in Fine Chemical Synthesis

Sulfonic acids are well-known strong Brønsted acids and are widely used as catalysts in organic reactions such as esterification, alkylation, and condensation reactions. wikipedia.orgnih.gov The unique structure of this compound, which combines a strong sulfonic acid catalytic site with a long lipophilic dodecyl chain, suggests its potential as a superior phase-transfer catalyst or surfactant-catalyst in biphasic reaction media. uq.edu.au

Future research will likely explore its utility in fine chemical synthesis where reactant immiscibility is a challenge. The molecule's amphiphilic nature could enable it to form micelles in aqueous media, creating microreactors that can solubilize organic substrates and accelerate reaction rates. stppgroup.com This dual-functionality could be particularly advantageous in green chemistry applications, promoting reactions in water instead of volatile organic solvents.

Potential applications include acid-catalyzed reactions like the synthesis of coumarins, bisphenols, or other heterocyclic compounds where solid acid catalysts have shown promise. uq.edu.aumdpi.com Furthermore, the presence of the hydroxyl group offers a site for tethering the molecule to solid supports like silica (B1680970) or polymers, creating novel, recoverable heterogeneous acid catalysts with tailored surface properties. nih.govresearchgate.net The stability and reusability of such supported catalysts would be a key focus of investigation. uq.edu.au

Table 2: Potential Advanced Catalytic Applications

Application AreaReaction TypeRole of this compound
Green Chemistry Pechmann Condensation, Friedel-Crafts AcylationSurfactant-catalyst in aqueous media, enhancing substrate solubility and reaction rates. mdpi.comurjc.es
Biomass Conversion Esterification of Fatty Acids, Hydrolysis of Cellulose (B213188)Acid catalyst for converting biomass-derived feedstocks into biofuels and value-added chemicals. uq.edu.au
Heterogeneous Catalysis Synthesis of Heterocycles, Protection/Deprotection ReactionsTethered to a solid support (e.g., silica, magnetic nanoparticles) to create a stable, reusable solid acid catalyst. nih.govurjc.es
Phase-Transfer Catalysis Reactions in Biphasic SystemsFacilitates reactions between water-soluble and organic-soluble reactants by acting at the liquid-liquid interface.

Integration into Next-Generation Smart Materials and Nanosystems

The amphiphilic structure of this compound makes it an ideal building block for the bottom-up construction of smart materials and nanosystems. These are materials designed to respond to external stimuli such as pH, temperature, or the presence of specific ions.

Emerging opportunities lie in using this molecule as a functional surfactant to stabilize nanoparticles, creating tailored nano-dispersions. researchgate.net The sulfonic acid head group can be used to functionalize the surface of metal or metal oxide nanoparticles, imparting stability and new surface properties. Another promising direction is its incorporation into polymer architectures. By copolymerizing a derivative of this compound with other monomers, researchers could create responsive hydrogels or polymers. The sulfonic acid groups would provide pH-sensitivity, causing the material to swell or shrink as the pH changes, a property valuable in drug delivery systems or sensors.

The self-assembly of this compound into micelles or vesicles could also be harnessed. These nanostructures could serve as nanocarriers for drug molecules or as templates for the synthesis of mesoporous materials. The presence of both a hydroxyl and a sulfonic acid group offers dual handles for further chemical modification, allowing for the attachment of targeting ligands or other functional moieties to the surface of these self-assembled systems.

Deeper Mechanistic Understanding through Advanced Spectroscopic Probes

A thorough understanding of the reaction mechanisms and molecular interactions of this compound is fundamental to unlocking its full potential. Advanced spectroscopic techniques are central to this endeavor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the molecular structure. cleaninginstitute.org Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can be used to study its aggregation behavior and micelle formation in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups, such as the O-H stretch of the hydroxyl group and the characteristic S=O and S-O stretches of the sulfonic acid moiety. thermofisher.comacs.org Changes in these vibrational modes upon interaction with other molecules or surfaces can provide insight into hydrogen bonding and other intermolecular forces. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular weight and elemental composition of synthesized derivatives.

Future research will likely involve the use of these techniques in combination to probe reaction kinetics and intermediates. For example, in-situ FTIR or NMR could be used to monitor the progress of a catalytic reaction in real-time. Isotope labeling studies, where deuterium (B1214612) is substituted for hydrogen at the α-carbon, can help elucidate reaction mechanisms, such as determining whether a hydride transfer is involved in an oxidation reaction. researchgate.net Spectroscopic studies using probe molecules can also be employed to characterize the acidity of the sulfonic acid group when the molecule is anchored to a surface. erasm.org

Comprehensive Environmental Impact Assessment from a Life Cycle Perspective

As with any chemical intended for widespread use, a thorough assessment of its environmental impact is essential. A Life Cycle Assessment (LCA) provides a framework for evaluating the environmental burdens associated with a product from raw material extraction to final disposal. erasm.org

For this compound, this involves analyzing each stage:

Cradle-to-Gate: This phase covers the sourcing of raw materials, such as the alpha-olefins derived from ethylene (B1197577) oligomerization or the cracking of paraffin (B1166041) wax, and the energy and waste associated with the sulfonation and manufacturing process. cleaninginstitute.orgamericanchemistry.com

Use Phase: This stage is critical for surfactants, which are often used in high-volume, down-the-drain applications like detergents and personal care products. erasm.org

End-of-Life: This phase focuses on the fate of the chemical in the environment, primarily its biodegradability in wastewater treatment plants and aquatic systems. cleaninginstitute.orgerasm.org

Current research on the broader class of alpha-olefin sulfonates (AOS) is very promising. Studies have shown that AOS are readily biodegradable, with removal rates exceeding 99% in activated sludge and fast degradation in river water. jst.go.jpnih.gov The hydroxyalkane sulfonate component is considered less toxic than other surfactant types, and toxicity is further reduced when the hydrophilic groups are located more internally on the alkyl chain. nih.gov The U.S. Environmental Protection Agency (EPA) has classified "1-Dodecanesulfonic acid, hydroxy-, sodium salt" as a "Green circle" chemical, verifying it to be of low concern based on experimental and modeled data. nih.gov

Future research should build on this foundation by conducting a specific LCA for this compound, especially if novel synthetic routes are developed, to quantify its environmental footprint compared to existing surfactants.

Table 3: Life Cycle Assessment (LCA) Framework for this compound

LCA PhaseKey Parameters to AssessRelevant Findings for AOS
Goal and Scope Definition Functional unit (e.g., 1 kg of surfactant), system boundaries (cradle-to-gate or cradle-to-grave). erasm.orgTo compare environmental performance against conventional surfactants like LAS.
Life Cycle Inventory (LCI) Raw material inputs (olefins, SO₃), energy consumption, water usage, waste generation, emissions (air, water, soil). americanchemistry.comProduction is an industrial process; renewable feedstocks (natural oils) are a potential source. stppgroup.com
Life Cycle Impact Assessment (LCIA) Global warming potential, acidification, eutrophication, ecotoxicity, human toxicity.Hydroxyalkane sulfonates exhibit moderate to low ecotoxicity. nih.gov
Interpretation Identification of environmental hotspots, comparison of alternatives, recommendations for improvement.AOS are considered environmentally compatible surfactants. cleaninginstitute.org

Multiscale Computational Modeling of Complex Interactions and Phenomena

Computational modeling offers a powerful tool to investigate the behavior of this compound from the atomic to the macroscopic scale, complementing experimental work. upc.edumit.edu

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the molecule, predict its acidity (pKa), and investigate reaction mechanisms at an atomic level. acs.orgresearchgate.net QM calculations can help understand how the hydroxyl group influences the acidity of the sulfonic acid and can be used to model transition states in catalytic reactions. nih.gov

Molecular Dynamics (MD) Simulations: All-atom MD simulations are ideal for studying the dynamic behavior of the molecule in solution. nih.gov These simulations can model the process of micelle formation, revealing details about the structure, size, and shape of the aggregates. rug.nlnih.gov They can also simulate the interaction of the surfactant with surfaces, proteins, or other molecules, providing insights relevant to its application in materials science and biology.

Coarse-Graining (CG): To study larger systems over longer timescales, coarse-grained models can be developed. In CG simulations, groups of atoms are represented as single beads, reducing computational cost. This approach is particularly useful for modeling the self-assembly of large numbers of surfactant molecules or their interaction within complex formulations.

Future research will likely employ a multiscale approach, using QM to parameterize force fields for MD simulations, and using MD results to inform larger-scale CG models. upc.edu This integrated modeling strategy can predict key properties like the critical micelle concentration (CMC), interfacial tension, and the solubilization capacity of its micelles, thereby accelerating the design of new formulations and materials. google.com

Table 4: Application of Multiscale Modeling to this compound

Modeling TechniqueScaleKey Questions to Address
Quantum Mechanics (e.g., DFT) Angstroms (Å)What is the precise pKa? What is the mechanism of a catalyzed reaction? How does the hydroxyl group affect the sulfonate? researchgate.netscispace.com
All-Atom Molecular Dynamics (MD) Nanometers (nm) / Nanoseconds (ns)How do molecules self-assemble into micelles? What is the structure of the micelle-water interface? How does it bind to a protein or surface? nih.gov
Coarse-Grained (CG) Simulations Micrometers (µm) / Microseconds (µs)What is the phase behavior of complex mixtures containing the surfactant? How do large-scale polymer-surfactant complexes form?

Q & A

Q. What are the recommended storage conditions for 1-Hydroxy-1-dodecanesulfonic acid to ensure chemical stability?

  • Methodological Answer: Store the compound in a cool, dry environment (≤25°C), protected from incompatible materials such as strong acids, alkalis, oxidizing agents, and reducing agents. Stability data for analogous sulfonic acid salts (e.g., sodium dodecanesulfonate) indicate that degradation under fire conditions may produce hazardous byproducts like sulfur oxides . Use airtight containers and conduct regular stability checks via spectroscopic methods (e.g., FT-IR) to monitor structural integrity.

Q. How can researchers determine the purity of this compound in the absence of established log Pow or viscosity data?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection or ion-pair chromatography, calibrated against certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) can confirm structural purity, while mass spectrometry (MS) verifies molecular weight. For ionizable compounds, titration with standardized bases/acids may supplement quantitative analysis .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

  • Methodological Answer: Use nitrile gloves (inspected for integrity pre-use), safety goggles, and a lab coat. In cases of aerosol generation, wear a NIOSH-approved N95 respirator. Engineering controls, such as fume hoods, are mandatory during weighing or dissolution. Post-handling, decontaminate surfaces with ethanol/water mixtures and dispose of contaminated PPE via licensed waste management protocols .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound in inflammatory models, given its structural similarity to TNBS (2,4,6-trinitrobenzenesulfonic acid)?

  • Methodological Answer: Adopt a dose-response framework with TNBS-induced colitis models (e.g., murine systems) as a benchmark. Include control groups treated with structurally analogous sulfonic acids to isolate hydroxy-dodecanesulfonic acid-specific effects. Measure biomarkers like IL-6, TNF-α, and myeloperoxidase activity. Optimize solubility using phosphate-buffered saline (PBS) at neutral pH, and validate results with histological analysis of intestinal tissue .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., log Pow, solubility) of this compound across studies?

  • Methodological Answer: Perform systematic reproducibility studies under controlled conditions (temperature, pH, solvent polarity). Use computational tools like COSMO-RS to predict partition coefficients and compare with experimental data. Cross-validate results through collaborative inter-laboratory studies, ensuring calibration against certified reference materials. Document all methodological variables (e.g., solvent grade, instrument calibration) to isolate sources of discrepancy .

Q. What strategies are recommended for assessing the ecological impact of this compound when toxicity and biodegradability data are unavailable?

  • Methodological Answer: Conduct in silico toxicity prediction using QSAR models (e.g., ECOSAR) to estimate acute/chronic aquatic toxicity. Perform biodegradability screening via OECD 301 tests (e.g., modified Sturm test). If bioaccumulation potential is suspected, measure octanol-water partition coefficients experimentally. For field studies, use microcosm systems to simulate environmental fate and monitor degradation products via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.